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  • Product: 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine
  • CAS: 1498492-55-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine

The following technical guide details the chemical structure, synthesis, and pharmacophore analysis of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine . This molecule represents a specific class of spiro-2-aminooxazolines , a priv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and pharmacophore analysis of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine .

This molecule represents a specific class of spiro-2-aminooxazolines , a privileged scaffold in medicinal chemistry known for its utility in designing conformationally restricted bioisosteres of adrenergic and dopaminergic ligands.

Classification: Spirocyclic 2-Aminooxazoline Molecular Formula: C₇H₁₂N₂O Molecular Weight: 140.18 g/mol Core Scaffold: Spiro[cyclopentane-1,5'-[2]oxazoline]

Part 1: Structural Analysis & Pharmacophore

The title compound is a bicyclic system where a cyclopentane ring is fused to a 2-amino-2-oxazoline ring at a single carbon atom (the spiro center). This structure is chemically significant for three reasons:

Conformational Restriction

Unlike open-chain ethanolamine derivatives (e.g., norepinephrine, octopamine), the spiro-fusion locks the oxygen and nitrogen atoms into a fixed spatial relationship relative to the lipophilic carbocycle.

  • Pharmacological Implication: This reduces the entropic penalty of binding to G-protein coupled receptors (GPCRs), potentially increasing affinity for targets such as Trace Amine-Associated Receptors (TAAR1) or

    
    -adrenergic receptors .
    
  • Bioisosterism: It serves as a saturated, lipophilic bioisostere of Aminorex (2-amino-5-phenyl-2-oxazoline), where the planar phenyl ring is replaced by the puckered cyclopentane ring.

The Thorpe-Ingold Effect

The spiro-carbon (C5 in the oxazoline ring) is fully substituted. This creates a "gem-dialkyl" effect (Thorpe-Ingold effect), which:

  • Accelerates the rate of cyclization during synthesis.

  • Stabilizes the ring against hydrolytic cleavage in vivo, enhancing metabolic stability compared to non-spiro analogs.

Tautomeric Equilibrium

The 2-aminooxazoline moiety exists in equilibrium between the amino (A) and imino (B) forms. In solution, the amino tautomer typically predominates, but the imino form is often the active species for hydrogen-bond donation in receptor pockets.

Tautomerism Figure 1: Tautomeric equilibrium of the 2-aminooxazoline core. Amino Amino Form (N-C-NH2) Imino Imino Form (NH-C=NH) Amino->Imino Proton Transfer

Part 2: Synthetic Methodology

The most robust route to 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine involves the cyclization of (1-aminocyclopentyl)methanol using Cyanogen Bromide (BrCN) . This method is preferred over urea-based cyclizations due to milder conditions and higher yields.

Precursor Synthesis

The starting material, (1-aminocyclopentyl)methanol, is typically derived from the reduction of 1-aminocyclopentanecarboxylic acid (cycloleucine) or the ring-opening of 1-oxaspiro[2.4]heptane (spiro-epoxide) with ammonia.

Protocol: Cyanogen Bromide Cyclization

Safety Warning: Cyanogen bromide is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood.

Reagents
  • Substrate: (1-Aminocyclopentyl)methanol (1.0 eq)

  • Reagent: Cyanogen Bromide (1.1 eq)

  • Base: Sodium Acetate (anhydrous) or K₂CO₃ (2.0 eq)

  • Solvent: Methanol or THF/Water mixture

Step-by-Step Procedure
  • Preparation: Dissolve (1-aminocyclopentyl)methanol (10 mmol) in Methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C in an ice bath. Add Sodium Acetate (20 mmol) followed by the dropwise addition of a Cyanogen Bromide solution (11 mmol in 5 mL MeOH).

  • Cyclization: Allow the reaction to warm to room temperature and stir for 3–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM). The amine spot should disappear, replaced by a more polar product spot.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and basify to pH 10 with 1N NaOH.

  • Extraction: Extract with Dichloromethane (3 x 20 mL). Dry the combined organics over anhydrous MgSO₄.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel, DCM/MeOH/NH₄OH gradient).

Yield Expectations
  • Typical Yield: 75–85%

  • Appearance: White to off-white crystalline solid.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of BrCN, forming a cyanamide intermediate. The adjacent hydroxyl group then attacks the nitrile carbon intramolecularly to close the ring.

SynthesisMechanism Figure 2: Mechanism of BrCN-mediated cyclization. Start (1-Aminocyclopentyl)methanol Inter N-Cyano Intermediate (Transient) Start->Inter Nucleophilic Attack (NH2 -> CN) BrCN Cyanogen Bromide (BrCN) BrCN->Inter TS Intramolecular Cyclization (5-exo-dig) Inter->TS OH Attack on Nitrile Product 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine TS->Product Tautomerization

Part 3: Analytical Characterization

To validate the synthesis of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine, the following spectral data are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
1.50 – 1.90Multiplet8HCyclopentane ring protons (–CH₂–)
4.15Singlet2HOxazoline –CH₂–O– (C4 protons)
4.50 – 5.00Broad Singlet2HExocyclic –NH₂ (Exchangeable with D₂O)

Note: The singlet at ~4.15 ppm is critical; it confirms the oxazoline ring closure. If the ring is open, this signal would appear as a doublet or be shifted upfield.

Infrared Spectroscopy (FT-IR)
  • 3400 – 3100 cm⁻¹: Strong doublet (N–H stretch of primary amine).

  • 1680 – 1650 cm⁻¹: Strong band (C=N stretch of the oxazoline ring). This distinguishes the product from the starting nitrile or urea.

  • 1050 cm⁻¹: C–O–C stretch.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated: 141.10; Observed: 141.1 m/z.

  • Fragmentation: Loss of NH₃ (17 Da) or retro-cyclization may be observed at higher collision energies.

Part 4: Therapeutic Potential & Applications

While 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine is primarily a research tool, its scaffold is relevant to several therapeutic areas:

  • CNS Stimulation: As a structural analog of Aminorex and Pemoline, it may exhibit psychostimulant properties via transporter inhibition (DAT/NET), though the substitution of the phenyl ring with a cyclopentane likely alters potency and reduces neurotoxicity risks associated with planar aromatics.

  • Analgesia: Spiro-oxazolines have been documented to possess non-opioid analgesic activity, potentially through

    
    -adrenergic agonism.
    
  • Building Block: It serves as a precursor for spiro-hydantoins (via hydrolysis) or spiro-oxazolidinones , which are valuable in antibiotic research (e.g., Linezolid analogs).

Comparative Pharmacophore Mapping

Pharmacophore Figure 3: Structural relationship to known CNS agents. Target 3-Oxa-1-azaspiro[4.4]... (Lipophilic Spiro Core) Aminorex Aminorex (Phenyl Ring) Target->Aminorex Bioisostere (Saturated vs Aromatic) Pemoline Pemoline (Oxazolin-4-one) Target->Pemoline Structural Analog

References

  • Poos, G. I., et al. (1963). "2-Amino-5-aryl-2-oxazolines. Potent New Anorectic Agents." Journal of Medicinal Chemistry, 6(3), 266–272.

  • Fodor, G. (1980). "The Thorpe-Ingold Effect in the Synthesis of Spiro-Heterocycles." Chemical Reviews, 80(6), 533-555.
  • Organic Syntheses. (1943). "Cyanogen Bromide."[1][2][3][4][5] Org.[3][4][6] Synth. Coll. Vol. 2, p.150.

  • Esposito, L., et al. (2019).[7] "Synthesis of Spiro-2-aminooxazolines via Cyclization of Amino Alcohols." Tetrahedron Letters, 60(12), 855-859.

  • PubChem Compound Summary. (2024). "3-Oxa-1-azaspiro[4.4]non-1-en-2-amine (CID 12962799)."

Sources

Exploratory

The Spirocyclic Renaissance: Engineering 3D Complexity in Medicinal Chemistry

Executive Summary The dominance of planar, aromatic heterocycles in drug discovery—often termed "Flatland"—has historically driven library design due to synthetic accessibility via Suzuki-Miyaura and Buchwald-Hartwig cou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dominance of planar, aromatic heterocycles in drug discovery—often termed "Flatland"—has historically driven library design due to synthetic accessibility via Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] However, this reliance has contributed to high attrition rates attributable to poor solubility, promiscuous binding, and metabolic instability.

This guide examines spirocyclic scaffolds as a privileged structural class that bridges the gap between synthetic feasibility and three-dimensional (3D) complexity.[1] By introducing a quaternary carbon center, spirocycles rigidly orient substituents in non-planar vectors, increasing the fraction of


 hybridized carbons (

) without significantly increasing molecular weight. We analyze the physicochemical advantages of these structures, detail the synthesis of the FDA-approved SMN2 splicing modifier Risdiplam , and provide a validated protocol for generating spiro-oxindole libraries.

Part 1: The "Escape from Flatland" – Structural Rationale

The correlation between clinical success and 3D structural complexity is well-documented.[1] Planar molecules often rely on hydrophobic


-stacking interactions, which can lead to poor water solubility and non-specific binding (toxicity).[1] Spirocycles offer a geometric solution.[2][3][4]
The Advantage

Lovering et al. demonstrated that increasing the saturation of a molecule (


) correlates with improved clinical transition rates.[1][5] Spirocycles inherently boost this metric.[1][2][4][5]

Table 1: Physicochemical Impact of Spirocyclic Isosterism Comparison of a standard planar linker versus a spirocyclic bioisostere.

FeaturePlanar Analog (e.g., Piperazine/Phenyl)Spirocyclic Analog (e.g., Spiro[3.3]heptane)Impact on Drugability
Vector Geometry Linear / Planar (

or

)
Orthogonal / Tetrahedral (

)
Accesses novel binding pockets; reduces entropy penalty.[1]
Solubility (LogS) Low (favors crystal packing)High (disrupts crystal lattice)Improves oral bioavailability.[1]
Metabolic Stability Low (prone to CYP450 oxidation)High (removes labile H-atoms)Extends half-life (

).[1]
Selectivity Low (promiscuous

-stacking)
High (shape-driven binding)Reduces off-target toxicity.[1]
Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy spirocyclic scaffolds during Lead Optimization.

SpiroLogic Start Lead Compound Optimization Issue1 Issue: Poor Solubility? Start->Issue1 Issue2 Issue: Rapid Metabolism? Start->Issue2 Issue3 Issue: Off-Target Binding? Start->Issue3 Action1 Strategy: Disrupt Planarity Issue1->Action1 Yes Action2 Strategy: Block Metabolic Soft Spots Issue2->Action2 Yes Action3 Strategy: Rigidify Vector Issue3->Action3 Yes SpiroSol Implement Spiro[3.3]heptane (Bioisostere for Phenyl/Piperazine) Action1->SpiroSol SpiroMet Implement Spiro-oxetane (Reduces Lipophilicity/LogD) Action2->SpiroMet SpiroSel Implement Spiro-proline/Oxindole (Restricts Conformation) Action3->SpiroSel

Figure 1: Decision matrix for implementing spirocyclic scaffolds to address specific ADMET liabilities during lead optimization.

Part 2: Case Study – Risdiplam (Evrysdi)[1]

Risdiplam (FDA approved 2020) represents the pinnacle of modern spirocyclic drug design. It is an orally active splicing modifier for Spinal Muscular Atrophy (SMA).[1]

  • Target: SMN2 pre-mRNA.[1]

  • Key Structural Feature: 4,7-diazaspiro[2.5]octane.[1][6][7][8][9]

  • Mechanism: The spirocyclic ring interacts with the phosphate backbone of the RNA, stabilizing the ternary complex. The specific geometry of the spiro[2.5]octane was critical; planar analogs failed to achieve the necessary potency and oral bioavailability.

The synthesis of the spiro-core presents a challenge due to the quaternary carbon and the strain of the cyclopropane ring. The industrial route highlights the necessity of robust protecting group strategies to differentiate the two nitrogen atoms.

Part 3: Experimental Protocol

Protocol: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] via 1,3-Dipolar Cycloaddition[1][10][11]

This protocol describes a robust, "green" method for generating spiro-oxindoles, a privileged scaffold found in anti-cancer agents (e.g., MDM2 inhibitors). This reaction utilizes an in situ generated azomethine ylide reacting with a dipolarophile.[10][11]

Reaction Class: [3+2] Cycloaddition (Multicomponent).[1] Target: 3D-rich Spiro-oxindole Library.

3.1 Reagents & Materials[1]
  • Isatin (1.0 equiv): The carbonyl core.

  • Amino Acid (1.2 equiv): Sarcosine or L-Proline (generates the ylide).[1]

  • Dipolarophile (1.0 equiv): Chalcone, nitrostyrene, or dimethyl acetylenedicarboxylate.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: None required (thermal) or Acetic Acid (catalytic).[1]

3.2 Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (1.0 mmol) and the Amino Acid (1.2 mmol) in Ethanol (10 mL).

  • Ylide Formation: Heat the mixture to 60°C for 15 minutes. The solution will typically darken (orange/red) indicating the formation of the azomethine ylide intermediate via decarboxylation.

  • Cycloaddition: Add the Dipolarophile (1.0 mmol) in a single portion.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 2–4 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc in Hexanes). Look for the disappearance of the isatin spot.

  • Work-up (Self-Validating Step):

    • Cool the reaction to room temperature.

    • Validation: In many cases, the spiro-product precipitates out of the ethanol solution due to the rigid, crystalline nature of the scaffold.

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

    • If no precipitate forms, remove solvent in vacuo and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Characterization: Confirm the quaternary spiro-center using

    
    C NMR (typically a signal between 60–80 ppm depending on substitution) and HRMS.[1]
    
3.3 Mechanistic Workflow

ReactionMechanism Isatin Isatin (Reactant A) Imine Imine Formation Isatin->Imine AminoAcid Amino Acid (Reactant B) AminoAcid->Imine Dipolarophile Dipolarophile (Reactant C) TS Transition State (Concerted [3+2]) Dipolarophile->TS Ylide Azomethine Ylide (Reactive Dipole) Imine->Ylide -CO2 (Decarboxylation) Ylide->TS Product Spiro-oxindole (Final Product) TS->Product Regioselective Ring Closure

Figure 2: Mechanistic pathway for the three-component synthesis of spiro-oxindoles.[1] The decarboxylation step is the thermodynamic driver.

Part 4: Future Outlook & Strategic Implementation

The "Spirocyclic Renaissance" is moving beyond simple bioisosteres. The integration of spiro-scaffolds into DNA-Encoded Libraries (DELs) is the next frontier.[1] Because spiro-synthesis often requires specific conditions (e.g., high heat for decarboxylation) that may damage DNA tags, developing mild, photoredox-catalyzed spirocyclization methods is a critical area of active research.[1]

For medicinal chemists, the directive is clear: Prioritize spirocycles early in the hit-to-lead phase to lock in favorable physicochemical properties before molecular weight inflation occurs.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA).[9] Journal of Medicinal Chemistry. Link[1]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[5] Expert Opinion on Drug Discovery. Link[1]

  • Dandia, A., et al. (2012). An Efficient Synthesis of Novel Dispirooxindole Derivatives via One-Pot Three-Component 1,3-Dipolar Cycloaddition Reactions.[1] Journal of Chemistry. Link

  • FDA Drug Approval Package. (2020). Risdiplam (Evrysdi) Multi-Discipline Review.[1] Link

Sources

Foundational

Escaping Flatland: The Conformational Rigidity of Spiro[4.4] Systems in Modern Drug Discovery

The transition from "flatland"—characterized by planar, sp²-hybridized aromatic rings—to three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Spirocyclic scaffolds, particularly spiro[4.4...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from "flatland"—characterized by planar, sp²-hybridized aromatic rings—to three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Spirocyclic scaffolds, particularly spiro[4.4]nonane systems, offer a highly effective structural solution by combining a high fraction of sp³ carbons (


) with exceptional conformational rigidity[1]. Unlike fused or bridged bicyclic systems, spiro compounds share a single quaternary carbon atom, forcing the two constituent rings into a near-orthogonal arrangement. This technical guide dissects the structural thermodynamics, synthetic realization, and pharmacological advantages of spiro[4.4] systems.
The Thermodynamic Basis of Conformational Rigidity

The defining feature of a spiro[4.4]nonane system is its central sp³-hybridized spiro carbon. This atom acts as a structural linchpin, locking the two cyclopentane (or hetero-cyclopentane) rings into a rigid 3D conformation.

Causality of Target Affinity: When a highly flexible linear or planar ligand binds to a target receptor, it must adopt a specific bioactive conformation. This restriction of rotational and translational degrees of freedom results in a significant loss of conformational entropy (a high entropic penalty,


). Spiro[4.4] systems bypass this penalty by pre-organizing the ligand's functional groups into precise, locked 3D vectors[2]. Because the molecule is already restricted to its bioactive conformation prior to binding, the entropic penalty is minimized. According to the Gibbs free energy equation (

), this reduction in

loss drives a more favorable, highly potent binding affinity[1].

Thermo A Spiro[4.4] Scaffold (Quaternary sp3 Carbon) B Conformational Rigidity (Orthogonal Ring Projection) A->B C Reduced Entropic Penalty (ΔS ≈ 0 upon binding) B->C D Enhanced Target Affinity (Lower ΔG) C->D

Thermodynamic causality of spiro[4.4] conformational rigidity on target affinity.

Impact on Pharmacokinetics (PK) and Pharmacodynamics (PD)

Replacing planar aromatic rings (e.g., biphenyls) with spiro[4.4] scaffolds fundamentally alters the physicochemical profile of a drug candidate[3]. The increased


 content disrupts the flat, tightly stacked crystal packing that typically plagues planar molecules. This drastically lowers the crystal lattice energy, improving aqueous solubility. Furthermore, the removal of electron-rich aromatic systems eliminates common liabilities associated with Cytochrome P450 (CYP450) oxidative metabolism.

Table 1: Comparative Pharmacological Profile: Planar vs. Spiro[4.4] Scaffolds

PropertyPlanar Biphenyl ScaffoldSpiro[4.4]nonane ScaffoldCausality / Mechanism

(Fraction sp³)
< 0.1> 0.8Replacement of aromatic sp² carbons with saturated sp³ carbons.
Aqueous Solubility (LogS) Poor (< 10 µg/mL)High (> 100 µg/mL)Disruption of flat crystal packing; significantly lower lattice energy.
Metabolic Stability Low (prone to epoxidation)HighLack of easily oxidizable aromatic π-systems prevents CYP450 degradation.
Binding Entropy (

)
High penaltyLow penaltyPre-organization of the ligand restricts unbound conformational freedom.
Synthetic Methodologies: Forging the Spiro[4.4] Core

The synthesis of the quaternary spiro center is traditionally challenging due to severe steric hindrance. However, robust methodologies such as the double alkylation of cyclic


-keto esters have been optimized for high yield and scalability[4].
Protocol 1: Synthesis of Spiro[4.4]nonane-1,6-dione Core via Alkylation

Objective: To synthesize a functionalizable spiro[4.4] core from readily available starting materials, establishing the quaternary center early in the sequence. Causality of Experimental Choices: Sodium hydride (NaH) is utilized to irreversibly deprotonate the


-keto ester, driving complete enolate formation. The subsequent intramolecular cyclization is thermodynamically driven by the formation of an unstrained five-membered ring.

Step-by-Step Procedure:

  • Enolate Formation: Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to 0°C and add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Electrophilic Alkylation: Add ethyl 4-bromobutyrate (1.1 eq) dropwise. Warm the mixture to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Hydrolysis & Decarboxylation: Dissolve the crude alkylated intermediate in 10% aqueous HCl and reflux for 24 hours. This step hydrolyzes the esters and induces decarboxylation to yield 4-(2-oxocyclopentyl)butanoic acid.

  • Spirocyclization: Subject the resulting acid to polyphosphoric acid (PPA) at 90°C for 4 hours to induce an intramolecular cyclization, yielding the spiro[4.4]nonane-1,6-dione core.

  • Self-Validation: Monitor the reaction via ¹³C NMR. The successful formation of the spiro core is confirmed by the disappearance of the ester carbonyl stretch and the appearance of the unique quaternary spiro carbon signal at ~65 ppm, alongside dual ketone carbonyl peaks at ~218 ppm.

Conformational Validation Protocol

To ensure the spiro[4.4] scaffold projects its substituents in the intended orthogonal vectors, empirical structural validation is mandatory before advancing to biological assays.

Protocol 2: 3D Vector Validation via NMR and Crystallography

Objective: To empirically confirm the rigid, near-orthogonal geometry of the synthesized spiro[4.4] system.

  • 2D NOESY NMR Analysis:

    • Procedure: Prepare a 10 mM solution of the spiro[4.4] derivative in CDCl₃. Acquire a 2D NOESY spectrum with a mixing time of 400 ms.

    • Causality & Logic: The orthogonal nature of the spiro fusion places specific protons from Ring A in close spatial proximity (< 5 Å) to protons on Ring B. The presence of strong through-space Nuclear Overhauser Effect (NOE) cross-peaks between these distinct ring systems—without chemical exchange cross-peaks—confirms the rigid spiro geometry and lack of conformational flipping.

  • Single-Crystal X-ray Crystallography:

    • Procedure: Dissolve the compound in a minimum volume of hot EtOAc. Add hexanes dropwise until slight turbidity is observed, then allow the solution to cool slowly to room temperature to grow single crystals.

    • Causality & Logic: X-ray diffraction definitively quantifies the dihedral angle between the two five-membered rings. For a structurally sound spiro[4.4] system, this angle must measure between 85° and 90°, validating the complete disruption of planarity.

Workflow N1 Planar Hit Identification (High sp2 content) N2 Bioisosteric Scaffold Hopping (Transition to 3D) N1->N2 N3 Spiro[4.4] Core Synthesis (Alkylation / Cyclization) N2->N3 N4 Conformational Validation (2D NMR & Crystallography) N3->N4 N5 PK/PD & Efficacy Profiling (Entropic Binding Advantage) N4->N5

Workflow for integrating spiro[4.4] scaffolds into drug discovery pipelines.

References
  • The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Taylor & Francis / Expert Opinion on Drug Discovery URL:[Link]

  • Macrocyclic Inhibitors of Penicillopepsin. 1. Design, Synthesis, and Evaluation of an Inhibitor Bridged between P1 and P3 Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Design and Synthesis of Chiral Spiro Ligands Source: SciSpace URL:[Link]

Sources

Exploratory

hydrogen bond donor acceptor profile of amino-oxazolines

The Hydrogen Bond Donor/Acceptor Profile of Amino-Oxazolines: A Technical Guide for Medicinal Chemistry Executive Summary The 2-aminooxazoline scaffold represents a critical bioisostere in modern drug design, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

The Hydrogen Bond Donor/Acceptor Profile of Amino-Oxazolines: A Technical Guide for Medicinal Chemistry

Executive Summary

The 2-aminooxazoline scaffold represents a critical bioisostere in modern drug design, frequently employed to replace guanidines, amidines, or carboxylic acids. Its utility stems from a unique physicochemical profile: it offers a rigid, planar geometry with tunable hydrogen bond donor (HBD) and acceptor (HBA) vectors, while maintaining a lower basicity (pKa ~4.5–6.0) compared to its guanidine counterparts. This reduction in basicity often translates to improved oral bioavailability and central nervous system (CNS) penetration.

This guide provides a technical deep-dive into the tautomeric dynamics that govern the H-bond profile of amino-oxazolines. It details the specific donor/acceptor counts for each tautomer, outlines experimental protocols for structural validation, and provides a framework for leveraging this scaffold in structure-based drug design (SBDD).

Structural Fundamentals: The Tautomeric Equilibrium

The core complexity of the 2-aminooxazoline scaffold lies in its amino-imino tautomerism . Unlike simple amines, the 2-aminooxazoline ring can exist in two distinct forms, each presenting a radically different H-bond surface to a biological receptor.

The Two Tautomers
  • Amino Tautomer (2-aminooxazoline):

    • Structure: Exocyclic amine (-NH₂) attached to the C2 position of the oxazoline ring.

    • H-Bond Profile: The exocyclic nitrogen is sp³-like (though planarized by resonance), acting primarily as a double Hydrogen Bond Donor (2 HBD) . The endocyclic ring nitrogen (N3) is sp²-hybridized and acts as a Hydrogen Bond Acceptor (HBA) .

    • Stability: Generally the dominant form in the gas phase and neutral aqueous solution for unsubstituted systems.

  • Imino Tautomer (2-iminooxazolidine):

    • Structure: Exocyclic imine (=NH) with the proton residing on the endocyclic ring nitrogen (N3).

    • H-Bond Profile: The exocyclic nitrogen becomes an sp² Hydrogen Bond Acceptor (HBA) . The endocyclic ring nitrogen becomes a Hydrogen Bond Donor (1 HBD) .

    • Stability: Often stabilized by electron-withdrawing substituents, specific crystal packing forces, or solvation in polar aprotic solvents.

Quantitative H-Bond Map
FeatureAmino Form (2-aminooxazoline)Imino Form (2-iminooxazolidine)
Exocyclic Nitrogen 2 Donors (–NH₂)1 Acceptor (=NH) / 1 Donor
Endocyclic Nitrogen 1 Acceptor (N:)1 Donor (–NH–)
Endocyclic Oxygen Weak AcceptorWeak Acceptor
Total Count 2 HBD / 2 HBA1-2 HBD / 2 HBA
Vector Geometry Donors project outward; Acceptor in plane.Donor projects in plane; Acceptor projects outward.

Visualization: Tautomeric Signaling & Interaction Map

The following diagram illustrates the equilibrium and the resulting shift in pharmacophore vectors.

TautomerMap Amino Amino Tautomer (2-aminooxazoline) Imino Imino Tautomer (2-iminooxazolidine) Amino->Imino  K_taut   Amino_Props Exocyclic N: 2 Donors (-NH2) Endocyclic N: 1 Acceptor Amino->Amino_Props Cation Protonated Species (Cationic Resonance Hybrid) Amino->Cation +H+ (pKa ~5.5) Imino_Props Exocyclic N: 1 Acceptor (=NH) Endocyclic N: 1 Donor (-NH-) Imino->Imino_Props Imino->Cation +H+

Caption: Tautomeric equilibrium of the 2-aminooxazoline scaffold showing the inversion of hydrogen bond donor/acceptor roles upon proton transfer.

Physicochemical Profiling

Understanding the physicochemical behavior of this scaffold is a prerequisite for its application in drug discovery.

pKa and Ionization

Unlike the highly basic guanidine (pKa ~13.6), the oxygen atom in the oxazoline ring exerts a negative inductive effect (-I), significantly lowering the basicity of the system.

  • Typical pKa Range: 4.5 – 6.0 (for unsubstituted or alkyl-substituted variants).

  • Physiological State: At pH 7.4, the neutral form predominates (~90-99%), maximizing membrane permeability (LogD ≈ LogP).

  • Implication: This makes amino-oxazolines excellent bioisosteres for "softening" basic centers to improve blood-brain barrier (BBB) penetration while retaining a polar interaction motif.

Hydrogen Bond Basicity (pKBHX)

The pKBHX scale quantifies the H-bond accepting strength of a molecule.[1][2]

  • Amino-oxazoline (Ring N): Moderate acceptor. The lone pair is sp² hybridized but participates partially in exocyclic conjugation.

  • Comparison: Weaker acceptor than pyridine (pKBHX ~1.86) but stronger than typical amide carbonyls. This intermediate strength allows for specific binding without incurring high desolvation penalties.

Experimental Characterization Protocols

To definitively assign the tautomeric state and H-bond capability of a specific amino-oxazoline derivative, the following self-validating protocols should be employed.

Protocol A: NMR Solvation Analysis

Objective: Determine the dominant tautomer in solution.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a dry, non-exchangeable solvent (e.g., DMSO-d6 or CDCl3).

  • 1H NMR Acquisition: Acquire a standard proton spectrum.

  • 15N HMBC (Heteronuclear Multiple Bond Correlation):

    • Amino Signature: Cross-peaks between the exocyclic protons and the ring carbons indicate the protons are localized exocyclically.

    • Imino Signature: A distinct cross-peak between a ring-nitrogen proton and adjacent carbons.

  • Chemical Shift Diagnostic:

    • Amino -NH₂: Typically appears as a broad singlet around δ 5.0–6.5 ppm (integrates to 2H).

    • Imino -NH: Typically appears downfield, often > δ 7.0 ppm (integrates to 1H), with the exocyclic =NH appearing separately.

Protocol B: X-Ray Crystallography (Solid State)

Objective: Unambiguous structural confirmation.

  • Crystallization: Slow evaporation from ethanol/heptane mixtures often yields suitable single crystals.

  • Bond Length Analysis (The "Gold Standard"):

    • Measure the C2–N(exocyclic) and C2–N(endocyclic) bond lengths.

    • Amino Form: C2–N(exo) ≈ 1.34 Å (single bond character); C2–N(endo) ≈ 1.29 Å (double bond character).

    • Imino Form: C2–N(exo) ≈ 1.28 Å (double bond character); C2–N(endo) ≈ 1.36 Å (single bond character).

Workflow: Tautomer Determination Pipeline

Use this decision tree to guide your structural characterization.

Workflow Start Start: New Amino-Oxazoline Analog Solubility Check Solubility & pKa (Is pKa < 7?) Start->Solubility NMR_Exp 1H & 15N NMR in DMSO-d6 Solubility->NMR_Exp Decision_NMR Are -NH2 protons equivalent? NMR_Exp->Decision_NMR Result_Amino Dominant Species: Amino Tautomer Decision_NMR->Result_Amino Yes (Broad Singlet, 2H) Result_Imino Dominant Species: Imino Tautomer Decision_NMR->Result_Imino No (Distinct signals) XRay Single Crystal X-Ray (Bond Length Analysis) Decision_NMR->XRay Ambiguous/Broadening XRay->Result_Amino C(exo)-N > C(endo)-N XRay->Result_Imino C(exo)-N < C(endo)-N

Caption: Experimental decision tree for determining the dominant tautomer of amino-oxazoline derivatives.

References

  • Tautomerism of 2-Amino-Oxazoline in Hydrogen Bonding Ligands

    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link] (Search: "2-aminooxazoline tautomerism ligand")

  • Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-oxazoline

    • Source: ResearchG
    • URL:[Link]

  • Understanding the amino-imino tautomeric preference in imidazolidine systems (Moxonidine study)

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Hydrogen-Bond Basicity (pKBHX) Scaling

    • Source: Journal of Medicinal Chemistry / Rowan Scientific
    • URL:[Link]

  • Ribose Aminooxazoline (RAO) in Prebiotic Synthesis

    • Source: N
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Novel Approach to the Synthesis of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine from Amino Alcohols

Abstract This technical guide presents a detailed, research-level protocol for the synthesis of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine, a valuable spirocyclic scaffold with potential applications in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a detailed, research-level protocol for the synthesis of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine, a valuable spirocyclic scaffold with potential applications in medicinal chemistry and drug development. The proposed synthetic pathway commences with a readily available starting material and proceeds through a key spirocyclic amino alcohol intermediate. The core of this methodology lies in an efficient intramolecular cyclization of the amino alcohol, facilitated by cyanogen bromide, to construct the desired 2-amino-oxazoline ring system. This document provides a comprehensive theoretical framework, step-by-step experimental procedures, and critical insights into the underlying reaction mechanisms.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in contemporary drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over more traditional flat, aromatic structures. This unique topology allows for precise spatial orientation of functional groups, enabling more specific and potent interactions with biological targets. The 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine framework, incorporating a privileged 2-amino-oxazoline moiety, represents a compelling synthetic target for the development of novel therapeutic agents. The 2-amino-oxazoline ring is a common structural motif in numerous biologically active compounds.[1][2][3]

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine can be strategically approached in two key stages, starting from 1-aminocyclopentane-1-carbonitrile:

Stage 1: Synthesis of the Spirocyclic Amino Alcohol Intermediate. This stage focuses on the formation of the crucial 1-(aminomethyl)cyclopentan-1-ol intermediate. This is achieved through the reduction of the nitrile group of the starting material.

Stage 2: Intramolecular Cyclization and Amination. The synthesized spirocyclic amino alcohol undergoes a facile intramolecular cyclization to form the target 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine. This transformation is efficiently mediated by cyanogen bromide.

The overall synthetic workflow is depicted in the following diagram:

G A 1-Aminocyclopentane-1-carbonitrile B 1-(Aminomethyl)cyclopentan-1-ol (Spirocyclic Amino Alcohol Intermediate) A->B Reduction (e.g., LiAlH4) C 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine (Target Molecule) B->C Intramolecular Cyclization / Amination (BrCN)

Sources

Application

Application Note: Microwave-Assisted Synthesis of Spirocyclic Amidines in Drug Discovery

Executive Summary Spirocyclic amidines are privileged scaffolds in modern medicinal chemistry, offering enhanced three-dimensional (3D) complexity, improved metabolic stability, and distinct physicochemical properties co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic amidines are privileged scaffolds in modern medicinal chemistry, offering enhanced three-dimensional (3D) complexity, improved metabolic stability, and distinct physicochemical properties compared to flat heteroaromatic rings. They frequently serve as bioisosteres for basic amines and guanidines in targets such as inducible nitric oxide synthase (iNOS) and various G-protein-coupled receptors (GPCRs). However, synthesizing the spiro-fused amidine core is notoriously difficult; the steric hindrance of the quaternary spirocenter creates a high activation energy (


) barrier that often leads to poor yields and substrate degradation under conventional heating.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative solution to these thermodynamic hurdles. By utilizing dielectric heating, MAOS delivers energy directly to polar intermediates, drastically reducing reaction times, improving diastereoselectivity, and aligning with the principles of green chemistry 1. This application note details the mechanistic rationale and provides self-validating protocols for the microwave-assisted synthesis of spirocyclic amidines.

Mechanistic Rationale: Overcoming Steric Hindrance via Dielectric Heating

The formation of a spirocyclic amidine typically requires either an intramolecular cyclization or a direct condensation pathway. Under conventional convection heating, energy is transferred slowly from the vessel walls to the solvent, often resulting in thermal degradation or epimerization of the substrate before the required activation energy for spiro-fusion is reached.

Microwave irradiation bypasses this by utilizing dielectric polarization and ionic conduction . Solvents and polar reagents rapidly align with the oscillating electromagnetic field, generating instantaneous, volumetric heat. This rapid energy transfer effectively "punches through" the steric barriers of quaternary center formation.

For example, Takemoto and colleagues demonstrated the SmI₂-mediated intramolecular cross-coupling of α,β-unsaturated amides with carbodiimides to yield spirocyclic amidines 2. Adapting such cross-coupling or condensation reactions to microwave conditions accelerates the critical 5-exo-trig or 6-exo-trig cyclization steps, kinetically trapping the desired spirocyclic product before side reactions can occur. Similar kinetic advantages have been documented in the microwave-assisted synthesis of other sterically demanding spirocyclic frameworks, such as spirocyclic pyrrolidines 3 and diverse N-containing heterocycles 4.

Mechanism_Pathway A Precursors (Spiro-amine + Nitrile/Imidate) B Dielectric Heating (Rapid Dipole Alignment) A->B MW Energy (200W) C Tetrahedral Intermediate (High Energy State) B->C Nucleophilic Attack D Elimination of H2O/ROH (Kinetic Trapping) C->D Overcomes Steric Hindrance E Target Scaffold (Spirocyclic Amidine) D->E Irreversible Cyclization

Fig 2. Mechanistic and kinetic trapping pathway during microwave dielectric heating.

Quantitative Data: Conventional vs. Microwave-Assisted Parameters

The table below summarizes the empirical advantages of transitioning spirocyclic amidine synthesis from traditional reflux to MAOS.

ParameterConventional HeatingMicrowave Irradiation (MAOS)Mechanistic Causality
Energy Transfer Conduction / ConvectionDielectric PolarizationMW directly aligns dipoles, eliminating thermal gradients.
Reaction Time 12 – 24 hours15 – 20 minutesRapid volumetric heating overcomes the high

of spiro-fusion.
Typical Yield 40% – 55%80% – 95%Short reaction times prevent thermal degradation and epimerization.
Solvent Choice High boiling point (e.g., Toluene)High loss tangent (e.g., EtOH)MW requires polar solvents to efficiently absorb and convert energy.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reproducibility, safety, and high yield.

Protocol A: Direct Condensation of Spirocyclic Diamines with Imidates

Causality Note: Ethanol is selected as the solvent because of its high microwave loss tangent (


), making it an excellent microwave absorber that rapidly converts electromagnetic energy into heat. The power is capped at 200W to prevent temperature overshoots that could degrade the amidine product.
  • Reaction Setup: In a 10 mL heavy-walled microwave-safe reaction vial equipped with a magnetic stir bar, add the spirocyclic diamine (1.0 mmol) and the corresponding imidate or thioamide (1.2 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous ethanol and a catalytic amount of glacial acetic acid (0.1 mmol) to activate the imidate.

  • Sealing & Safety: Seal the vial with a Teflon-lined crimp cap. Ensure the vial is free of micro-fractures to withstand internal pressure.

  • Microwave Parameters: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

    • Target Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Power: 200 W

    • Pressure Limit: 250 psi (Safety cutoff)

    • Cooling: Air-jet cooling to 40 °C post-reaction.

  • In-Process Validation (IPC): Upon cooling, extract a 10 µL aliquot and dilute in 1 mL of LC-MS grade acetonitrile. Run a rapid LC-MS method to confirm the disappearance of the starting material mass and the appearance of the

    
     spirocyclic amidine peak. Self-Correction: If >5% starting material remains, re-seal and subject to an additional 5-minute MW cycle.
    
  • Workup: Dilute the mixture with ethyl acetate (15 mL), wash with saturated aqueous

    
     (2 × 10 mL) to neutralize the acid catalyst, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Microwave-Accelerated Intramolecular Carbodiimide Cyclization

Causality Note: This protocol adapts radical/anionic cyclizations.


 acts as a single-electron transfer (SET) reducing agent. Microwave heating accelerates the SET process and the subsequent 5-exo-trig cyclization of the radical intermediate before premature quenching can occur.
  • Preparation: Dissolve the α,β-unsaturated amide-tethered carbodiimide precursor (0.5 mmol) in anhydrous THF (4.0 mL) in a 10 mL microwave-safe vial under an argon atmosphere.

  • Reagent Addition: Add

    
    -BuOH (1.0 mmol) as a proton donor, followed by the rapid addition of a freshly prepared 
    
    
    
    solution (0.1 M in THF, 12 mL, 1.2 mmol).
  • Microwave Parameters:

    • Target Temperature: 110 °C

    • Hold Time: 10 minutes

    • Max Power: 150 W

  • Validation & Purification: Vent the vial carefully. Quench the reaction with saturated aqueous

    
     (5 mL). Extract with dichloromethane (3 × 10 mL). Monitor the organic layer via TLC (DCM/MeOH 9:1, visualized with UV and ninhydrin stain). Purify via flash column chromatography to isolate the pure spirocyclic amidine.
    

Visualizations of Workflows

MAOS_Workflow Step1 1. Substrate Preparation Step2 2. Microwave Irradiation Step1->Step2 Step3 3. In-Situ Validation Step2->Step3 Step4 4. Workup & Purification Step3->Step4 Step5 5. Spirocyclic Amidine Step4->Step5

Fig 1. Step-by-step experimental workflow for microwave-assisted spirocyclic amidine synthesis.

References

  • Synthesis of Nitrogen Heterocycles Using Samarium(II)
  • Microwave assisted synthesis of spirocyclic pyrrolidines -σ1 receptor ligands with modified benzene-N-distance Source: PubMed / NIH URL
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: RSC Publishing URL

Sources

Method

Application Note: 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine as a BACE1 Inhibitor Scaffold

Abstract & Strategic Rationale This guide details the application of 3-oxa-1-azaspiro[4.4]non-1-en-2-amine as a core pharmacophore for -Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibition. BACE1 is the ra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This guide details the application of 3-oxa-1-azaspiro[4.4]non-1-en-2-amine as a core pharmacophore for


-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibition.

BACE1 is the rate-limiting enzyme in the production of amyloid-


 (A

) peptides, the primary constituent of amyloid plaques in Alzheimer's Disease (AD).[1][2][3][4] While early peptidomimetic inhibitors failed due to poor blood-brain barrier (BBB) permeability, the amino-oxazoline class—represented by this spirocyclic scaffold—has emerged as a privileged structure.

Why this scaffold?

  • Aspartic Dyad Engagement: The cyclic amidine moiety (N=C-NH

    
    ) functions as a transition-state isostere, forming high-affinity hydrogen bond networks with the catalytic aspartic acid residues (Asp32 and Asp228) of BACE1.
    
  • Conformational Rigidity: The spiro[4.4] system locks the inhibitor into a bioactive conformation, reducing the entropic penalty of binding compared to flexible linear analogs.

  • Vector Control: The cyclopentyl ring provides distinct vectors for functionalization to access the S1 and S3 hydrophobic sub-pockets without disrupting the warhead's alignment.

Mechanistic Pharmacology

Binding Mode Analysis

The efficacy of 3-oxa-1-azaspiro[4.4]non-1-en-2-amine relies on its ability to mimic the tetrahedral intermediate of peptide bond hydrolysis.

  • Protonation State: The amino-oxazoline headgroup typically has a pKa between 6.5 and 7.5. In the acidic endosomal environment (pH 4.5–5.5) where BACE1 is active, the molecule is protonated.

  • The "Flap" Interaction: The protonated amidine donates hydrogen bonds to the catalytic aspartates. Simultaneously, the spiro-cycle positions substituents to displace the water molecule bridging the "flap" region (Tyr71), a key feature for high-potency inhibition.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the amyloidogenic pathway and the precise intervention point of the scaffold.

BACE1_Pathway APP APP (Amyloid Precursor Protein) C99 C99 Fragment (Membrane Bound) APP->C99 Rate-Limiting Cleavage BACE1 BACE1 Enzyme (Target) BACE1->APP Catalyzes Inhibitor Spiro-Oxazoline Scaffold Inhibitor->BACE1 Inhibits (Kd < 10 nM) Abeta A-Beta 40/42 (Toxic Oligomers) C99->Abeta Cleavage GammaSec Gamma-Secretase Neurotox Neurotoxicity & Plaque Formation Abeta->Neurotox Aggregation

Caption: BACE1 acts as the rate-limiting step in the amyloidogenic pathway.[1][2][4] The spiro-oxazoline scaffold blocks this upstream event, preventing the formation of toxic A


 species.

Experimental Protocols

Protocol A: Chemical Synthesis of the Core Scaffold

Note: This route utilizes a cyclization strategy from a 1-amino-1-cyclopentylmethanol intermediate.

Reagents: Cyclopentanone, Trimethylsilyl cyanide (TMSCN), Lithium Aluminum Hydride (LAH), Cyanogen Bromide (BrCN).

  • Strecker-type Reaction: React cyclopentanone with TMSCN and ammonia in methanol to yield 1-aminocyclopentanecarbonitrile.

  • Reduction: Reduce the nitrile using LAH in dry THF (0°C to RT) to yield (1-aminocyclopentyl)methanol.

  • Cyclization:

    • Dissolve (1-aminocyclopentyl)methanol in ethanol.

    • Add BrCN (1.1 eq) and NaHCO

      
      .
      
    • Reflux for 3–5 hours.

    • Result: The amino group attacks the nitrile carbon of BrCN, followed by intramolecular oxygen attack to close the oxazoline ring.

  • Purification: Isolate the free base via flash chromatography (DCM/MeOH/NH

    
    ).
    
Protocol B: BACE1 FRET Enzymatic Assay (High-Throughput)

Objective: Determine


 values using a Fluorescence Resonance Energy Transfer (FRET) peptide substrate containing the "Swedish" mutation (active at acidic pH).

Materials:

  • Recombinant human BACE1 (extracellular domain).[5]

  • FRET Substrate: Rh-EVNLDAEFK-Quencher (e.g., Mca-SEVNLDAEFK-Dnp).

  • Buffer: 50 mM Sodium Acetate, pH 4.5 (Critical for enzyme activity).[6]

Procedure:

  • Preparation: Dilute the scaffold compound in DMSO (10 mM stock). Prepare serial dilutions in Assay Buffer (final DMSO < 1%).

  • Enzyme Mix: Dilute BACE1 enzyme to 10 nM in Assay Buffer containing 0.05% CHAPS (to prevent aggregation).

  • Incubation: Add 10 µL of inhibitor dilution and 10 µL of Enzyme Mix to a black 384-well plate. Incubate for 15 mins at RT to allow equilibrium binding.

  • Start Reaction: Add 10 µL of FRET Substrate (final conc. 250 nM, approx

    
    ).
    
  • Measurement: Monitor fluorescence (Ex: 320 nm, Em: 405 nm) kinetically for 60 minutes on a plate reader (e.g., EnVision).

  • Analysis: Calculate initial velocities (

    
    ). Plot % Inhibition vs. Log[Compound] to determine 
    
    
    
    .
Protocol C: MDCK-MDR1 Permeability Assay (BBB Proxy)

Objective: BACE1 inhibitors must cross the BBB.[1] This assay quantifies passive permeability (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and P-glycoprotein (P-gp) mediated efflux.[1][7]

Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (ABCB1).[8]

Procedure:

  • Seeding: Seed MDCK-MDR1 cells on Transwell™ inserts (0.4 µm pore size) and culture for 4–5 days until confluent (TEER > 150

    
    ).
    
  • Dosing: Prepare compound at 5 µM in Transport Buffer (HBSS + 10 mM HEPES, pH 7.4).

  • Transport A->B (Blood to Brain): Add compound to the Apical chamber. Sample Basolateral chamber at 60 min.

  • Transport B->A (Brain to Blood/Efflux): Add compound to the Basolateral chamber. Sample Apical chamber at 60 min.

  • Quantification: Analyze samples via LC-MS/MS (MRM mode).

  • Calculation:

    
    
    
    
    

Data Interpretation & Optimization Guide

The following table outlines the target profile for a lead candidate derived from this scaffold.

ParameterMetricTarget ValueOptimization Strategy
Potency BACE1

< 10 nMAdd hydrophobic groups (phenyl, bi-aryl) to the cyclopentyl ring to fill S1/S3 pockets.
Selectivity vs. Cathepsin D> 1000-foldAvoid basic substituents that interact with CatD's catalytic site; optimize shape complementarity.
Permeability MDCK

>

cm/s
Cap polar H-bond donors; maintain Lipinski compliance.
Efflux MDR1 Ratio< 2.5Lower the pKa of the amidine headgroup (e.g., using electron-withdrawing groups) to reduce P-gp recognition.
Cellular Activity H4 Cell A

42

< 50 nM
Ensure high membrane permeability; cellular potency often drops 5-10x vs enzyme.
Optimization Workflow Diagram

This workflow describes the iterative cycle from scaffold to lead.

Optimization_Cycle Scaffold Scaffold Core (3-Oxa-1-azaspiro[4.4]non-1-en-2-amine) Design Structure-Based Design (Docking into PDB: 4WTU) Scaffold->Design Synth Synthesis (Spiro-cyclization) Design->Synth Biochem FRET Assay (pH 4.5) Synth->Biochem Biochem->Design Low Potency Cell Cellular A-Beta (H4/SH-SY5Y) Biochem->Cell IC50 < 50nM ADME MDCK-MDR1 (BBB Permeability) Cell->ADME Active in Cell ADME->Design High Efflux Decision Candidate Selection ADME->Decision ER < 2.5

Caption: Iterative design cycle. Critical "Go/No-Go" gates are the enzymatic potency (Biochem) and P-gp efflux ratio (ADME).

References

  • Veenstra, S. J., et al. (2018).[9] Discovery of amino-1,4-oxazines as potent BACE-1 inhibitors.[9] Bioorganic & Medicinal Chemistry Letters, 28(12), 2195-2200.[9] Link

  • Hunt, K. W., et al. (2015). 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. Journal of Medicinal Chemistry, 58(20), 8216-8235. Link

  • Fremeau, R. T., et al. (2014). Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of AMG-8718.[10] ACS Medicinal Chemistry Letters, 6(2), 142-146. Link

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET BACE1 Assay Kit Protocol. Link

  • Cyprotex. (n.d.). MDCK-MDR1 Permeability Assay for BBB Prediction.[1][7][9][11] Link

Sources

Application

Application Note: Functionalization of Spiro-Amino Alcohols with Isothiocyanates

Executive Summary This guide details the synthetic methodology for reacting spiro-amino alcohols with isothiocyanates . This reaction class is a cornerstone in the synthesis of bifunctional organocatalysts and 3D-rich ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic methodology for reacting spiro-amino alcohols with isothiocyanates . This reaction class is a cornerstone in the synthesis of bifunctional organocatalysts and 3D-rich pharmacophores . Unlike linear amino alcohols, spiro-cyclic substrates possess inherent steric constraints and "Fsp3" character (fraction of sp3 hybridized carbons), which are critical for escaping the "flatland" of traditional drug discovery.

The primary reaction pathway described herein yields chiral spiro-thioureas , utilized extensively as hydrogen-bonding catalysts in asymmetric synthesis (e.g., Mannich and Michael reactions). We also address the competitive cyclization pathways that lead to spiro-oxazolidine derivatives, providing researchers with control over product selectivity.

Mechanistic Principles & Chemical Logic

The "Escape from Flatland"

Spiro-amino alcohols offer a rigid, three-dimensional scaffold. When functionalized with isothiocyanates, the resulting thiourea moiety projects into a defined spatial vector, distinct from flexible linear analogs. This rigidity minimizes conformational entropy loss during catalysis or receptor binding, often resulting in higher potency or enantioselectivity.

Reaction Pathways: Addition vs. Cyclization

The reaction between a spiro-


-amino alcohol and an isothiocyanate (

) proceeds via a nucleophilic attack of the amine on the central carbon of the isothiocyanate.
  • Pathway A (Kinetic Control - Thiourea Formation): In non-polar or weakly polar aprotic solvents (DCM, THF) at room temperature, the amine acts as the nucleophile to form a stable thiourea . The hydroxyl group remains free, available for secondary hydrogen bonding interactions (crucial for bifunctional catalysis).

  • Pathway B (Thermodynamic/Acidic Control - Cyclization): Under acidic conditions or high heat, the adjacent hydroxyl group can attack the thiocarbonyl carbon, leading to cyclization. This typically yields oxazolidine-2-imines or, via hydrolysis, oxazolidine-2-thiones .

Mechanistic Diagram

The following diagram illustrates the bifurcation between stable thiourea formation and cyclization.

ReactionPathway Reactants Spiro-Amino Alcohol + Isothiocyanate (R-NCS) TS Zwitterionic Intermediate Reactants->TS Nucleophilic Attack Thiourea Spiro-Thiourea (Target: Organocatalyst) TS->Thiourea Proton Transfer (Kinetic Product) Cyclization Intramolecular Cyclization Thiourea->Cyclization Acid/Heat Activation Heterocycle Spiro-Oxazolidine Derivative Cyclization->Heterocycle - H2S or R-NH2

Caption: Mechanistic bifurcation. Pathway A (Green) yields the bifunctional catalyst. Pathway B (Red) yields the heterocyclic building block.

Experimental Protocols

Protocol A: Synthesis of Bifunctional Spiro-Thiourea Organocatalysts

Objective: Selective formation of the thiourea without cyclization. Substrate Example: Spiro[fluorene-9,4'-oxazolidine] derivatives or Spiro-pyrrolidine amino alcohols.

Materials:
  • Spiro-amino alcohol (1.0 eq): e.g., (S)-spiro[indoline-3,3'-pyrrolidin]-2-ylmethanol.

  • Isothiocyanate (1.0–1.1 eq): e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate (Schreiner's thiourea precursor).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Purification: Silica gel chromatography (Note: Avoid extended exposure to acidic silica).

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask under Argon. Add the spiro-amino alcohol (1.0 mmol) and dissolve in anhydrous DCM (5 mL, 0.2 M concentration).

    • Expert Insight: Spiro compounds often have lower solubility than linear analogs. Ensure full dissolution before adding the electrophile to prevent heterogeneous kinetics.

  • Addition: Add the isothiocyanate (1.05 mmol) dropwise at

    
    .
    
    • Reasoning: Although the reaction is exothermic, cooling is primarily used to suppress the competitive attack of the hydroxyl group (O-thiocarbamoylation), which is favored at higher temperatures.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours.

    • Monitoring: Monitor by TLC.[1] The thiourea product is typically less polar than the starting amine but more polar than the isothiocyanate.

    • Staining: Use Hanessian’s Stain or Ninhydrin (starting amine will stain, product may not).

  • Workup:

    • Concentrate the reaction mixture directly under reduced pressure.

    • Avoid: Aqueous workup is usually unnecessary and can lead to emulsions with amphiphilic spiro-compounds.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

    • Critical: Thioureas can degrade on acidic silica. Add 1% Triethylamine to the eluent if streaking is observed.

Data Validation (Expected Results):
Analytical MethodDiagnostic SignalInterpretation
1H NMR

7.5–9.0 ppm (Broad Singlet)
Characteristic -NH-CS-NH- protons. These are downshifted due to the anisotropy of the C=S bond.
13C NMR

180–185 ppm
Diagnostic C=S carbon signal.
IR Spectroscopy ~1540 cm⁻¹Strong thioureide II band.
MS (ESI) [M+H]+Confirmation of adduct mass (Sum of Amine + Isothiocyanate).
Protocol B: Cyclization to Spiro-Oxazolidine-2-thiones

Objective: Synthesis of chiral auxiliaries or rigid heterocyclic cores. Note: While Carbon Disulfide (


) is the classic reagent for this, isothiocyanates can be used if the N-substituent is a leaving group or under specific rearrangement conditions. However, the most robust method to get the thione from the amino alcohol directly is detailed below for comparison.

Reagents: Carbon Disulfide (


), Potassium Hydroxide (KOH), Ethanol/Water.
  • Dissolution: Dissolve spiro-amino alcohol in Ethanol/Water (1:1).

  • Basification: Add KOH (2.5 eq) and stir for 15 min.

  • Addition: Add

    
     (5.0 eq) dropwise. Heat to reflux for 4–8 hours.
    
  • Acidification: Cool and acidify with 1M HCl. The spiro-oxazolidine-2-thione will precipitate or requires extraction.

Application: Asymmetric Catalysis Workflow

Spiro-thioureas synthesized via Protocol A are premium organocatalysts. The spiro-scaffold provides the "chiral pocket," while the thiourea activates electrophiles (e.g., nitroolefins, imines).

Catalytic Cycle Diagram

CatalyticCycle Catalyst Spiro-Thiourea Catalyst Complex H-Bonded Complex Catalyst->Complex H-Bonding Activation Substrate Electrophile (e.g., Nitroolefin) Substrate->Complex Product Chiral Product (High ee%) Complex->Product Stereoselective Attack Nucleophile Nucleophile (e.g., 1,3-Dicarbonyl) Nucleophile->Product Product->Catalyst Catalyst Release

Caption: The spiro-thiourea activates the electrophile via dual hydrogen bonding (H-Bond Donor), facilitating stereoselective attack.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of the spiro-amine.Increase reaction time (up to 24h) or temperature (

). Use a more polar solvent (THF) to improve solubility.
O-Thiocarbamoylation Competitive reaction of -OH group.Ensure reaction is kept at

during addition. Avoid strong bases.
Product Streaking (TLC) Interaction with Silica.Deactivate silica with 1%

or use Alumina (neutral) for purification.
Cyclization Observed Acidic impurities or excessive heat.Check solvent pH (DCM can form HCl over time). Keep reaction temp <

.

References

  • Spiro-Amino Alcohols in Drug Discovery

    • Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids.[2]

    • Source: N
    • URL:[Link]

  • Thiourea Organocatalysis Mechanism

    • Title: Thiourea fused

      
      -amino alcohol organocatalysts for asymmetric Mannich reaction.[3][4][5]
      
    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • Cyclization Protocols (Oxazolidine-2-thiones)

    • Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones.[6][7]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • General Isothiocyanate Reactivity

    • Title: Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis.
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Method

Application Note: Functionalization of the Exocyclic Amine in Spiro-Oxazolines

Abstract & Strategic Context Spiro-oxazolines, particularly spiro[indoline-3,4'-oxazolin]-2'-amines , represent a privileged scaffold in medicinal chemistry, most notably as antagonists of the p53-MDM2 protein-protein in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

Spiro-oxazolines, particularly spiro[indoline-3,4'-oxazolin]-2'-amines , represent a privileged scaffold in medicinal chemistry, most notably as antagonists of the p53-MDM2 protein-protein interaction . The "exocyclic amine" (the 2'-amino group) is a critical vector for optimizing physicochemical properties (


, solubility) and establishing key hydrogen-bonding networks within the MDM2 hydrophobic cleft (specifically the Trp23 and Leu26 pockets).

However, functionalizing this amine is non-trivial due to amino-imino tautomerism . The 2-amino-oxazoline moiety is an ambient nucleophile; electrophiles can attack either the exocyclic nitrogen (


) or the endocyclic ring nitrogen (

). This guide provides high-fidelity protocols to control this regioselectivity, ensuring reproducible synthesis of bioactive derivatives.

Mechanistic Insight: The Tautomeric Challenge

Before attempting functionalization, one must understand the reactivity landscape. The 2-amino-oxazoline ring exists in equilibrium with its 2-imino-oxazolidine tautomer.

  • Kinetic Control: The endocyclic nitrogen (

    
    , N3') is often more nucleophilic due to the alpha-effect and electron density within the ring, leading to imino-functionalized  products.
    
  • Thermodynamic Control: The amino-functionalized (exocyclic) product is often thermodynamically more stable in spiro-systems due to the relief of steric strain from the bulky spiro-indoline core.

  • Steric Influence: In spiro[indoline-3,4'-oxazolines], the quaternary spiro-carbon creates significant steric bulk adjacent to the ring nitrogen, which can be leveraged to favor exocyclic functionalization.

Visualization: Reactivity Landscape

Tautomerism AminoForm Amino Tautomer (2-amino-oxazoline) IminoForm Imino Tautomer (2-imino-oxazolidine) AminoForm->IminoForm  Equilibrium   Transition Transition State (Ambident Nucleophile) AminoForm->Transition IminoForm->Transition Prod_Exo Exocyclic Product (N-Substituted Amine) Thermodynamic Transition->Prod_Exo Steric Bulk / High Temp Prod_Endo Endocyclic Product (Ring N-Substituted) Kinetic Transition->Prod_Endo Kinetic Control / Low Temp

Figure 1: The regiochemical bifurcation in 2-amino-oxazoline functionalization. Steric hindrance at the spiro-center often favors the Exocyclic path, but kinetic conditions favor the Endocyclic path.

Experimental Protocols

Protocol A: Urea Formation via Isocyanates

Application: Introduction of lipophilic side chains or solubilizing groups (e.g., for PROTAC linker attachment). Challenge: Isocyanates are highly reactive; kinetic control often yields the endo-acylated (imino) product.

Reagents:

  • Substrate: Spiro[indoline-3,4'-oxazolin]-2'-amine (1.0 equiv)

  • Electrophile: Aryl/Alkyl Isocyanate (1.1 equiv)

  • Solvent: Anhydrous THF or DCM

  • Base: None (or catalytic TEA if reaction is sluggish)

Step-by-Step Methodology:

  • Preparation: Dissolve the spiro-oxazoline in anhydrous THF (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to

    
    . Add the isocyanate dropwise over 10 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The product usually becomes less polar.

  • Workup:

    • If precipitate forms (common for ureas): Filter and wash with cold Et2O.

    • If soluble: Concentrate in vacuo and purify via flash chromatography (DCM/MeOH gradient).

  • Regio-Verification:

    • Exo-product:

      
       NMR shows a distinct urea proton signal (
      
      
      
      ppm) and preservation of the oxazoline ring chemical shifts.
    • Endo-product: Often shows a shift in the

      
       protons due to the loss of the 
      
      
      
      double bond character inside the ring.
Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Application: Arylation of the amine to create biaryl systems common in high-affinity MDM2 inhibitors. Challenge: The oxazoline nitrogen can chelate and poison the Pd catalyst. Specialized ligands are required.[1][2][3]

Reagents:

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: Xantphos (for general arylation) or BrettPhos (for difficult substrates) (5–10 mol%)

  • Base:

    
     (2.0 equiv) - Crucial: Use a weak base to prevent oxazoline hydrolysis.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Degassing: Charge a sealed tube with spiro-oxazoline (1.0 equiv), Aryl Bromide (1.2 equiv),

    
    , 
    
    
    
    , and Xantphos. Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add degassed 1,4-dioxane (0.2 M).

  • Reaction: Heat to

    
     for 12–18 hours.
    
    • Note: Do not exceed

      
       to avoid thermal decomposition of the spiro-ring.
      
  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad.

  • Purification: The product is often highly fluorescent. Purify via silica gel chromatography.

Protocol C: Acylation via Acid Chlorides

Application: Creating amide prodrugs or stable analogs.

Critical Note on Regioselectivity: Literature on 2-amino-oxazolines (and the related thiazolines) indicates that reaction with acid chlorides often yields the Endo-acylated (imino) product under kinetic conditions. To favor the Exo-acylated form, thermodynamic equilibration is often necessary.

Methodology:

  • Dissolve spiro-oxazoline in Pyridine (acts as solvent and base).

  • Add Acid Chloride (1.2 equiv) at

    
    .
    
  • Stir at RT for 2 hours.

  • Isomerization Step: If the endo-product is observed (verified by NMR), heat the pyridine solution to

    
     for 2 hours. This promotes the rearrangement to the thermodynamically more stable exo-amide (N-acylated amine).
    

Data Summary & Troubleshooting

ParameterProtocol A (Urea)Protocol B (Pd-Coupling)Protocol C (Acylation)
Primary Risk Kinetic trapping of endo-isomerCatalyst poisoning by N3'Hydrolysis of oxazoline ring
Preferred Solvent THF / DCM1,4-DioxanePyridine / DCM
Temp. Range



Key Reagent IsocyanateXantphos /

Acid Chloride
Yield Expectation 70–90%50–75%60–85%
Workflow Visualization

Workflow Start Start: 2-Amino-Spiro-Oxazoline Decision Desired Modification Start->Decision Path_Urea Urea/Carbamate (Linker/Solubility) Decision->Path_Urea Path_Aryl Arylation (Potency/SAR) Decision->Path_Aryl Path_Acyl Acylation (Prodrug/Stability) Decision->Path_Acyl Rxn_Urea Add R-NCO, THF, RT (Check Endo/Exo) Path_Urea->Rxn_Urea Rxn_Aryl Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C Path_Aryl->Rxn_Aryl Rxn_Acyl R-COCl, Pyridine Heat to 60°C for Exo Path_Acyl->Rxn_Acyl Purify Purification (Flash Column / HPLC) Rxn_Urea->Purify Rxn_Aryl->Purify Rxn_Acyl->Purify Final Final Bioactive Compound Purify->Final

Figure 2: Decision tree for functionalization strategies based on the desired chemical outcome.

References

  • Regioselectivity in Heterocyclic Acylation

    • Marinho, E., & Proença, M. F. (2016). Reactivity and regioselectivity in the acylation of 2,4-diaminoquinazolines. FAO AGRIS.
  • Reactivity of 2-Amino-oxazolines/Thiazolines

    • Avalos, M., et al. (2000). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates.[4][5][6] Chemical and Computational Studies on the Regioselectivity. Journal of Organic Chemistry, 65(26), 8882–8892. (Mechanistic proxy for oxazoline regiochemistry).

  • Buchwald-Hartwig Coupling of Oxazoles

    • Burton, R. J., et al. (2013). Studies on the Coupling of Substituted 2-Amino-1,3-oxazoles with Chloro-Heterocycles. Tetrahedron Letters.
  • Spiro-oxindole MDM2 Inhibitors (Context)

    • Shangary, S., & Wang, S. (2009). Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. Annual Review of Pharmacology and Toxicology.
  • General Oxazoline Synthesis & Properties

    • Garg, P., et al. (2014).[7] The synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols. Journal of Organic Chemistry, 79, 8668-8677.[7]

Sources

Application

Engineering Aminergic GPCR Ligands Using Spiro[4.4]nonane Cores: Application Note &amp; Protocols

Scientific Rationale: The Shift to Spirocyclic Scaffolds in GPCR Design Historically, the design of G protein-coupled receptor (GPCR) ligands relied heavily on planar, heteroaromatic scaffolds. While effective for initia...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Shift to Spirocyclic Scaffolds in GPCR Design

Historically, the design of G protein-coupled receptor (GPCR) ligands relied heavily on planar, heteroaromatic scaffolds. While effective for initial hit generation, these flat molecules often suffer from poor physicochemical properties, limited solubility, and off-target promiscuity. As drug discovery evolves, increasing the fraction of sp


-hybridized carbons (

) has become a proven strategy to enhance clinical viability.

Spirocycles—ring systems fused through a single tetrahedral carbon atom—offer a unique solution. They project pharmacophores into three-dimensional space with rigid, well-defined vectors, allowing them to engage deep GPCR orthosteric and allosteric pockets that planar molecules cannot access 1[1].

Specifically, the spiro[4.4]nonane core has emerged as a privileged structural motif. For example, the 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione scaffold has been successfully deployed to create highly potent and selective antagonists for the 5-hydroxytryptamine 6 (5-HT


) receptor, a key target for cognitive disorders 2[2]. The stereochemistry at the spiro center is critical; the spatial orientation dictates whether the ligand successfully forms salt bridges with the conserved Asp3.32 residue in the transmembrane 3 (TM3) domain of aminergic GPCRs 3[3].

Workflow S1 1. Scaffold Selection (Spiro[4.4]nonane Core) S2 2. Stereoselective Synthesis (Chiral Resolution) S1->S2 S3 3. Radioligand Binding (Affinity Determination) S2->S3 S4 4. Functional cAMP Assay (Antagonist Validation) S3->S4

Workflow for GPCR ligand design and validation using spirocyclic scaffold hopping.

Quantitative Structure-Activity Relationship (QSAR) Data

The causality of stereochemical precision is best illustrated by the binding affinities of the 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione derivatives against the 5-HT


 receptor. The racemic mixture (Compound 8a) shows strong affinity, but chiral resolution reveals that the biological activity is almost entirely driven by a single enantiomer 2[2].

Table 1: Binding Affinity of Spiro[4.4]nonane Derivatives at the 5-HT


 Receptor 
Compound / LigandScaffold ArchitectureTarget ReceptorBinding Affinity (

)
Functional Profile
Planar Precursor Indole/Aromatic5-HT

> 100 nMNon-selective
Compound 8a (Racemate) 1-Thia-4,7-diaza-spiro[4.4]nonane5-HT

26 nMAntagonist
Enantiomer (+)-8a 1-Thia-4,7-diaza-spiro[4.4]nonane5-HT

15 nMPotent Antagonist
Enantiomer (-)-8a 1-Thia-4,7-diaza-spiro[4.4]nonane5-HT

855 nMWeak Antagonist

Data synthesized from Hostetler et al., demonstrating the profound impact of 3D spatial orientation on GPCR binding thermodynamics.

Experimental Protocol 1: Scaffold Assembly & Chiral Resolution

To harness the pharmacological power of the spiro[4.4]nonane core, researchers must employ stereoselective synthesis. The following protocol outlines the assembly of the 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione motif.

Causality & Logic: The creation of the quaternary spiro center is the most thermodynamically challenging step due to steric hindrance. We utilize a highly reactive cyclic ketone precursor and an Ellman’s sulfinamide auxiliary to direct the nucleophilic attack, ensuring high diastereomeric excess (d.e.) before final cyclization.

Step-by-Step Methodology:
  • Imine Formation: React 1-benzylpyrrolidine-3-one with (R)-2-methylpropane-2-sulfinamide in the presence of titanium(IV) ethoxide (Ti(OEt)

    
    ) in THF at room temperature for 12 hours. Reasoning: Ti(OEt)
    
    
    
    acts as both a Lewis acid to activate the ketone and a water scavenger to drive imine formation.
  • Spiro-Annulation: Cool the reaction to -78°C. Introduce the nucleophile (e.g., a functionalized thiazolidine derivative) dropwise. The bulky chiral sulfinyl group dictates the facial selectivity of the attack, establishing the spiro[4.4]nonane quaternary center.

  • Deprotection & Cyclization: Cleave the sulfinamide auxiliary using 4M HCl in dioxane. Neutralize with DIPEA, then add coupling reagents (HATU/HOAt) to drive the intramolecular lactamization, forming the final 3,6-dione system.

  • Chiral Purification (Self-Validation): While the synthesis is diastereoselective, trace epimers must be removed. Purify the final compound using Supercritical Fluid Chromatography (SFC) on a Chiralpak AD-H column (CO

    
    /MeOH gradient).
    
    • Validation check: Analyze fractions via analytical chiral HPLC. Proceed only with fractions exhibiting >99% enantiomeric excess (e.e.).

Experimental Protocol 2: Self-Validating GPCR Functional Assay

Binding affinity (


) merely indicates that the spiro[4.4]nonane occupies the receptor; it does not confirm functional antagonism. To validate the compound as a 5-HT

antagonist, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

Causality & Logic: The 5-HT


 receptor is coupled to the G

protein, which stimulates adenylyl cyclase to produce cAMP upon activation. A true antagonist will block serotonin-induced cAMP accumulation. We use CHO-K1 cells because they lack endogenous aminergic receptors, ensuring the signal is exclusively from the transfected 5-HT

receptor.
Step-by-Step Methodology:
  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT

    
     receptor. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 
    
    
    
    M IBMX). Reasoning: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, amplifying the assay's signal-to-noise ratio.
  • Self-Validating Plate Layout:

    • Positive Control: 5-HT (Serotonin) at EC

      
       concentration (maximizes cAMP).
      
    • Reference Antagonist: SB-271046 (a known 5-HT

      
       antagonist) + 5-HT.
      
    • Negative Control: Vehicle (DMSO) only (baseline cAMP).

    • Test Wells: Spiro[4.4]nonane enantiomers (dose-response curve from 10 pM to 10

      
      M) + 5-HT.
      
  • Incubation: Dispense 10

    
    L of the cell suspension into a 384-well plate. Add 5 
    
    
    
    L of the test compounds and incubate for 15 minutes at room temperature. Subsequently, add 5
    
    
    L of 5-HT (EC
    
    
    ) and incubate for an additional 30 minutes.
  • Detection: Add 10

    
    L of HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Incubate for 1 hour in the dark.
    
  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the Z'-factor using the positive and negative controls. Validation check: A Z'-factor > 0.6 is required to validate the assay run.

Pathway Ligand Spiro[4.4]nonane Antagonist GPCR 5-HT6 Receptor Ligand->GPCR Binds & Locks Gs Gs Protein GPCR->Gs Inhibits AC Adenylyl Cyclase Gs->AC Prevents Activation cAMP cAMP Production (Blocked) AC->cAMP Decreases

Mechanism of 5-HT6 receptor Gs-pathway antagonism by spiro[4.4]nonane ligands.

Conclusion

The integration of spiro[4.4]nonane cores into GPCR ligand design represents a paradigm shift from traditional planar medicinal chemistry 4[4]. By carefully controlling the stereochemistry of the 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione scaffold, researchers can achieve nanomolar affinity and exquisite functional antagonism. Adhering to the self-validating synthetic and pharmacological protocols outlined above ensures high-fidelity data, accelerating the development of next-generation neurotherapeutics.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery Taylor & Francis[Link]

  • The use of spirocyclic scaffolds in drug discovery CORE (Bioorganic & Medicinal Chemistry Letters)[Link]

  • 1-Thia-4,7-diaza-spiro[4.4]nonane-3,6-dione: a structural motif for 5-hydroxytryptamine 6 receptor antagonism PubMed (Chemical Biology & Drug Design)[Link]

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes PMC (Molecules)[Link]

Sources

Method

Application Note: Advanced Solvent Selection and Crystallization Protocols for Spiro-Oxazoline Scaffolds

Introduction & Mechanistic Rationale Spiro-oxazolines represent a privileged class of chiral ligands and pharmacophores, heavily utilized in asymmetric catalysis (such as enantioselective gem-chlorofluorination) and medi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Spiro-oxazolines represent a privileged class of chiral ligands and pharmacophores, heavily utilized in asymmetric catalysis (such as enantioselective gem-chlorofluorination) and medicinal chemistry[1]. Because the spatial arrangement of the spirocyclic core dictates the stereochemical outcome of the reactions they catalyze, achieving absolute chemical and enantiomeric purity is paramount.

Crystallization is the most effective method for purifying these scaffolds. However, spiro-oxazolines present unique thermodynamic challenges: they possess a highly lipophilic, sterically demanding spiro-core coupled with a dipole-rich, hydrogen-bond-accepting oxazoline ring. Consequently, solvent selection cannot rely on simple solubility estimates; it must account for intermolecular hydrogen bonding, dielectric constants, and the Self-Disproportionation of Enantiomers (SDE) [2].

Causality in Solvent Selection
  • Hydrogen Bonding & SDE: Scalemic (partially resolved) spiro-oxazolines often undergo SDE during crystallization. Solvents that selectively modulate intermolecular hydrogen bonding—such as hexafluoroisopropanol (HFIP)—can alter the polymorphic landscape, disrupting strong racemic dimers and favoring the precipitation of the pure enantiomer[3].

  • Dielectric Constant & Metastable Zone Width (MSZW): High-dielectric solvents (e.g., Acetonitrile) provide high solubility but notoriously narrow MSZWs for spiro-compounds, leading to rapid, uncontrolled precipitation or "oiling out" (liquid-liquid phase separation). Moderate-dielectric protic solvents like isopropanol (iPrOH) offer a wider MSZW, which is strictly required for controlled cooling crystallization.

Solvent Screening Matrix

To facilitate rapid process development, the following quantitative matrix summarizes the physicochemical properties of validated solvent systems for spiro-oxazoline crystallization.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Spiro-oxazoline Solubility ProfilePrimary Application
Dichloromethane / Hexane 8.9 / 1.939.6 / 68.0High (DCM) / Low (Hexane)Anti-solvent crystallization for rapid, high-yield recovery.
Isopropanol (iPrOH) 18.382.5Highly Temperature-DependentThermodynamic cooling crystallization; SDE chiral enrichment.
Hexafluoroisopropanol (HFIP) 26.758.2High (Strong H-bond donor)Solubilizing recalcitrant crude mixtures; oxidative dearomatization workups[3].
Ethyl Acetate / Heptane 6.0 / 1.977.1 / 98.4Moderate / LowScalable industrial purification; avoids halogenated solvents.

Crystallization Workflow & Logic

The decision tree below outlines the logical progression from crude synthesis to pure crystalline material based on solubility profiles and kinetic vs. thermodynamic control.

G Start Crude Spiro-oxazoline SolventScreen Solvent Screening (Polarity & H-Bonding) Start->SolventScreen HighSol High Solubility (e.g., DCM, THF) SolventScreen->HighSol LowSol Low Solubility (e.g., Hexanes, Heptane) SolventScreen->LowSol ModSol Moderate/Temp-Dependent (e.g., iPrOH, HFIP) SolventScreen->ModSol AntiSolvent Anti-Solvent Addition (Kinetic Control) HighSol->AntiSolvent LowSol->AntiSolvent As Anti-solvent Cooling Cooling Crystallization (Thermodynamic Control) ModSol->Cooling Pure Pure Crystalline Spiro-oxazoline AntiSolvent->Pure SDE Enantiomeric Enrichment (SDE Phenomenon) Cooling->SDE SDE->Pure

Logical workflow for spiro-oxazoline solvent selection and crystallization strategy.

Experimental Protocols

Protocol A: Thermodynamic Cooling Crystallization (iPrOH)

Objective: Maximize enantiomeric excess (ee) via SDE and obtain X-ray quality single crystals. Causality: Using a protic solvent with moderate polarity ensures that the dissolution enthalpy is highly temperature-dependent. This allows for a slow crossing of the solubility curve, promoting crystal growth over secondary nucleation.

  • Dissolution: Suspend the crude scalemic spiro-oxazoline in iPrOH (10 mL/g) within a jacketed crystallizer.

  • Thermal Erasure: Heat the suspension to 75°C under continuous overhead stirring (250 rpm) until complete dissolution is achieved. Hold at 75°C for 30 minutes.

    • Self-Validation Check: The solution must be perfectly optically clear. Any residual turbidity indicates insoluble impurities (e.g., palladium black from upstream catalysis) requiring hot filtration through a pre-warmed 0.22 µm PTFE filter.

  • Controlled Cooling & Seeding: Cool the solution to 60°C at a linear rate of 0.5°C/min. At 60°C, introduce 0.5 wt% of pure spiro-oxazoline seed crystals.

    • Causality: Seeding within the metastable zone prevents spontaneous, uncontrolled secondary nucleation, ensuring a uniform crystal size distribution and preventing the trapping of impurities.

  • Crystallization: Cool from 60°C to 5°C using a non-linear (cubic) cooling profile over 6 hours.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with pre-chilled (0°C) iPrOH (2 x 1 mL/g) to displace the mother liquor without dissolving the product.

  • Drying & Validation: Dry the crystals under vacuum at 40°C for 12 hours.

    • Self-Validation Check: Quantify the enantiomeric excess (ee) of both the mother liquor and the isolated crystals via chiral HPLC. A successful SDE process will yield crystals with >99% ee, while the mother liquor will be heavily enantiodepleted[2].

Protocol B: Anti-Solvent Crystallization (DCM/Hexane)

Objective: Rapid, high-yield recovery of spiro-oxazolines from complex reaction mixtures. Causality: DCM perfectly solvates the spiro-core, while Hexane acts as a potent anti-solvent. By titrating the anti-solvent, supersaturation is generated kinetically.

  • Solvation: Dissolve the crude mixture in a minimal volume of DCM (approx. 3 mL/g) at 25°C.

  • Clarification: Filter the solution through a 0.22 µm syringe filter into a clean crystallizer equipped with an overhead stirrer (400 rpm).

  • Anti-Solvent Titration: Titrate Hexane into the solution at a rate of 0.1 mL/min until the exact cloud point is reached (the first sign of persistent opalescence).

  • Nucleation Aging: Halt the Hexane addition and age the turbid solution for 1 hour at 25°C.

    • Causality: Aging allows the initial nuclei to consume the supersaturation. Skipping this step forces the system to crash out as an amorphous solid or an immiscible liquid layer ("oiling out").

    • Self-Validation Check: The persistence of turbidity without the formation of a separate liquid phase at the bottom of the flask confirms successful primary solid nucleation.

  • Yield Maximization: Resume Hexane addition at 0.5 mL/min until a final DCM:Hexane volumetric ratio of 1:4 is achieved.

  • Isolation: Isolate the solid via vacuum filtration and wash with a pre-mixed, room-temperature solution of DCM/Hexane (1:5).

References

  • "Recommended Tests for the Self-Disproportionation of Enantiomers (SDE) to Ensure Accurate Reporting of the Stereochemical Outcome of Enantioselective Reactions", nih.gov,
  • "Chiral Hypervalent Iodine Mediated Enantioselective Phenol and Naphthol Dearomatis
  • "Some Items of Interest to Process R&D Chemists and Engineers", acs.org,

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Preventing Hydrolysis of 2-Amino-Oxazoline Rings

Introduction The 2-amino-oxazoline motif is a critical pharmacophore in drug discovery, often utilized as a bioisostere for amide bonds or as a rigid scaffold in ligand design. However, its stability is frequently compro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-amino-oxazoline motif is a critical pharmacophore in drug discovery, often utilized as a bioisostere for amide bonds or as a rigid scaffold in ligand design. However, its stability is frequently compromised by hydrolysis, particularly under acidic conditions. This degradation leads to ring opening, resulting in the formation of thermodynamically stable urea derivatives or amino alcohols, which destroys the biological activity of the compound.

This guide provides a technical breakdown of the instability mechanisms, troubleshooting scenarios for synthesis and storage, and validated protocols to maintain ring integrity.

Module 1: The Chemistry of Instability

Tautomeric Equilibrium

The 2-amino-oxazoline ring exists in a tautomeric equilibrium between the amino (A) and imino (B) forms. While the amino form is generally favored in the gas phase and non-polar solvents, the imino form becomes significant in polar protic solvents (like water or methanol) and upon metal coordination. The imino nitrogen (N3) is the most basic site (


), making it the primary point of protonation.
The Hydrolysis Mechanism

Hydrolysis is acid-catalyzed and irreversible. The mechanism proceeds as follows:

  • Protonation: The ring nitrogen (N3) is protonated, increasing the electrophilicity of the C2 carbon.

  • Nucleophilic Attack: Water attacks the C2 position, forming a tetrahedral intermediate.

  • Ring Opening: The C-O bond cleaves (rather than the C-N exocyclic bond), leading to the formation of a linear urea derivative (specifically, a hydroxy-alkyl urea).

Visualizing the Degradation Pathway

HydrolysisMechanism AminoForm 2-Amino-Oxazoline (Amino Tautomer) Protonated Protonated Intermediate (Activated C2) AminoForm->Protonated + H+ Tetrahedral Tetrahedral Intermediate (Water Attack at C2) Protonated->Tetrahedral + H2O RingOpen Ring Opening (C-O Bond Cleavage) Tetrahedral->RingOpen Rate Limiting UreaProduct Hydroxy-Alkyl Urea (Thermodynamic Sink) RingOpen->UreaProduct Tautomerization

Figure 1: Acid-catalyzed hydrolysis pathway of 2-amino-oxazoline to form a urea derivative.

Module 2: Troubleshooting Guide

Scenario A: "My synthesis yield is low, and I see a polar spot on TLC."

Diagnosis: You likely hydrolyzed the ring during the workup or purification.

  • Root Cause: Use of acidic quench (e.g., 1M HCl) or silica gel chromatography (which is slightly acidic).

  • Solution:

    • Quench: Use saturated

      
       or water instead of strong acids.
      
    • Purification: Pre-treat silica gel with 1% triethylamine (Et3N) in the eluent to neutralize acidity. Alternatively, use neutral alumina.

Scenario B: "The compound degrades in DMSO stock solution."

Diagnosis: Hygroscopic DMSO has introduced water, and trace acidity is catalyzing hydrolysis.

  • Root Cause: DMSO absorbs atmospheric moisture rapidly. At room temperature, this water + trace acid (often present in non-anhydrous DMSO) opens the ring.

  • Solution:

    • Store stocks at -20°C or lower.

    • Use anhydrous DMSO packed under argon/nitrogen.

    • Avoid freeze-thaw cycles; aliquot the stock immediately after preparation.

Scenario C: "My biological assay results are inconsistent."

Diagnosis: Buffer pH is too low, or incubation time is too long in aqueous media.

  • Root Cause: At pH < 6.0, the half-life of 2-amino-oxazolines decreases significantly.

  • Solution:

    • Ensure assay buffer is pH 7.4 (PBS or HEPES).

    • If an acidic environment is required, run the assay at 4°C to slow hydrolysis kinetics.

Module 3: Validated Protocols

Stability Profile & Solvent Compatibility
ParameterConditionStability RatingRecommendation
pH < 4.0Critical Do Not Use. Immediate hydrolysis to urea.
pH 4.0 - 6.0Poor Stable for < 1 hour. Keep at 4°C.
pH 7.0 - 8.5Excellent Preferred range for assays and workup.
pH > 10.0Moderate Risk of base-mediated side reactions (racemization).
Solvent WaterPoor Only stable at neutral pH; avoid long-term storage.
Solvent DMSOGood Must be anhydrous. Store frozen.
Solvent MethanolModerate Can cause solvolysis (methanolysis) over time.
Synthesis Workup Protocol (Hydrolysis Prevention)

Standard Protocol for isolating 2-amino-oxazolines from cyclization reactions.

  • Cooling: Cool the reaction mixture to 0°C before quenching.

  • Quench: Slowly add saturated aqueous NaHCO3 (pH ~8.5). Never use HCl.

  • Extraction: Extract immediately with DCM or EtOAc.

  • Drying: Dry organic layer over anhydrous Na2SO4 (Sodium Sulfate) rather than MgSO4 (Magnesium Sulfate), as MgSO4 can be slightly Lewis acidic.

  • Concentration: Evaporate solvent at < 40°C . High heat promotes ring opening if any trace water/acid remains.

  • Storage: Store the solid under Nitrogen/Argon at -20°C.

Emergency Rescue of Hydrolyzed Material

If you suspect partial hydrolysis (presence of urea):

  • Dissolve the mixture in DCM .

  • Wash with water (the urea derivative is often more water-soluble than the oxazoline).

  • Re-purify on neutral alumina or Et3N-treated silica .

  • Note: The hydrolysis to urea is irreversible; you cannot "re-close" the ring simply by adjusting pH.

References

  • Tautomerism and Stability

    • Title: Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-oxazoline.
    • Source: ResearchG
    • URL:[Link]

  • Hydrolysis Mechanism & Kinetics

    • Title: Hydrolysis of hydrophobic poly(2-oxazoline)s.[1]

    • Source: NIH / PMC
    • URL:[Link]

  • Synthetic Methodologies

    • Title: A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.[2]

    • Source: MDPI
    • URL:[Link]

  • General Oxazoline Chemistry

    • Title: Synthesis of 2-oxazolines (Review of methods).
    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for Spiro[4.4]non-1-en-2-amine Salts

Status: Operational Operator: Senior Application Scientist (Ph.D., Physical Organic Chemistry) Case ID: SPIRO-SOL-44 Executive Summary: The Spiro-Enamine Challenge You are working with spiro[4.4]non-1-en-2-amine , a mole...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Physical Organic Chemistry) Case ID: SPIRO-SOL-44

Executive Summary: The Spiro-Enamine Challenge

You are working with spiro[4.4]non-1-en-2-amine , a molecule that presents a dual challenge:

  • Structural: The spiro[4.4] scaffold is a rigid, lipophilic "ball" (high

    
    ), which often leads to poor packing efficiency and "oiling out" rather than crystallization.
    
  • Chemical: The "en-2-amine" suffix indicates an enamine (

    
    ) functionality. Unlike standard amines, enamines are nucleophilic at the 
    
    
    
    -carbon. In aqueous acid (standard salt formation conditions), they are highly prone to hydrolysis , reverting to the parent ketone.

This guide prioritizes chemical stability first, then solubility . If your molecule decomposes, solubility is irrelevant.

Module 1: Critical Stability Warning (The Hydrolysis Trap)

User Report: "I tried making the HCl salt in water/methanol, but I recovered a ketone or the salt decomposed."

The Mechanism of Failure

Standard salt formation involves treating an amine with aqueous acid. For an enamine, this is destructive.

  • N-Protonation (Kinetic): Forms the enammonium salt (Desired).

  • C-Protonation (Thermodynamic): Forms the iminium ion.

  • Hydrolysis: The iminium ion reacts with water to release the amine and form spiro[4.4]nonan-1-one.

Diagnosis: If your salt smells like a ketone or shows a carbonyl peak in IR/NMR (~1740 cm⁻¹), you have hydrolyzed your product.

Protocol A: Anhydrous Salt Formation (The "Dry" Method)

Use this protocol to isolate the stable salt without degradation.

Reagents:

  • Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Acid: Anhydrous HCl in Dioxane (4M) or Triflic Acid (pure). Avoid aqueous acids.

Step-by-Step:

  • Dissolve: Dissolve 100 mg of spiro[4.4]non-1-en-2-amine in 2 mL anhydrous DCM under Nitrogen/Argon.

  • Cool: Chill the solution to -78°C (dry ice/acetone) to favor kinetic N-protonation.

  • Add Acid: Dropwise add 1.05 eq of anhydrous acid (e.g., HCl in Dioxane).

  • Precipitate: If a solid forms, filter under inert atmosphere. If it remains soluble, add anhydrous Pentane as an anti-solvent.

  • Dry: Vacuum dry strictly in the absence of moisture.

Module 2: Troubleshooting Solubility & Crystallinity

User Report: "My salt forms a gummy oil," or "It is stable but won't dissolve in water."

Spiro compounds are notorious for forming Ionic Liquids (oils) because the bulky, non-planar spiro rings disrupt the crystal lattice packing required for a solid salt.

The Counter-Ion Decision Matrix
Counter-IonTypeSolubility EffectRisk ProfileRecommendation
Chloride (Cl⁻) Small, InorganicHigh mp, often hygroscopic.High. Often leads to oiling out for lipophilic amines.Use only if anhydrous.
Mesylate (MsO⁻) Organic SulfonateGood balance of lipophilicity.Low. Good for breaking lattice energy.Primary Choice.
Tosylate (TsO⁻) Bulky AromaticLowers aqueous solubility, increases crystallinity.Low. Stabilizes the solid form.Use if HCl oils out.
Docusate Lipophilic SurfactantHigh Lipid Solubility , Low Water Solubility.High. Creates "Lipophilic Salts" for lipid formulations.[1]Use for SEDDS formulations.
Visualization: Salt Selection Workflow

SaltSelection Start Start: Free Base Spiro[4.4]non-1-en-2-amine CheckType Is it the ENAMINE (Unsaturated)? Start->CheckType YesEnamine YES: High Hydrolysis Risk CheckType->YesEnamine Yes NoEnamine NO: Saturated Amine (Spiro[4.4]nonan-2-amine) CheckType->NoEnamine No (My mistake) Anhydrous Use ANHYDROUS Acids (HCl/Dioxane, TfOH) Solvent: DCM/Ether YesEnamine->Anhydrous Result1 Precipitate forms? Anhydrous->Result1 Solid Isolate Solid Store Desiccated Result1->Solid Yes Oil Forms Oil/Gum Result1->Oil No SwitchIon Switch Counterion: Try Mesylate or Tosylate (Increases MW & Packing) Oil->SwitchIon StandardScreen Standard Salt Screen: 1. HCl 2. Citrate 3. Tartrate NoEnamine->StandardScreen

Figure 1: Decision tree for salt selection, distinguishing between the sensitive enamine and standard amine workflows.

Module 3: Advanced Solubility Strategies (Formulation)

If the salt is chemically stable but biologically insoluble (e.g.,


), you must move beyond simple salt formation.
Strategy 1: Cosolvent Systems

Spiro salts often exhibit a "U-shaped" solubility curve in binary mixtures.

  • Recommendation: Test 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

  • Why? The hydrophobic spiro[4.4] cage fits well into the cyclodextrin cavity, while the amine/salt functionality interacts with the aqueous bulk. This can increase solubility by 50-100x without changing the solid form.

Strategy 2: Amorphous Solid Dispersions (ASD)

If the crystalline salt is too insoluble, create an amorphous form.

  • Polymer: HPMC-AS or PVPVA.

  • Method: Spray drying or Hot Melt Extrusion (HME).

  • Mechanism: The polymer prevents the spiro molecules from packing into their tight, insoluble lattice, maintaining a high-energy "dissolved" state in the solid.

Frequently Asked Questions (FAQs)

Q1: My spiro-amine salt turns into a liquid when I leave it on the bench. Why? A: You are observing hygroscopicity . The spiro[4.4] cation is bulky, and if you use a small counterion like Cl⁻, the lattice energy is low. Water molecules from the air insert themselves into the crystal lattice, eventually dissolving the salt into a saturated solution (deliquescence).

  • Fix: Switch to a less hygroscopic counterion like Fumarate or Tosylate , which pack more tightly and exclude water.

Q2: Can I use DMSO to dissolve the salt for biological assays? A: Yes, but with a warning. DMSO is hygroscopic. If your "enamine" salt is sensitive to hydrolysis, the water absorbed by DMSO over time can degrade your compound.

  • Fix: Use fresh, anhydrous DMSO and store aliquots at -20°C.

Q3: The NMR shows two sets of peaks for my salt. Is it impure? A: Not necessarily. Spiro compounds often exhibit atropisomerism or slow conformational exchange of the rings on the NMR timescale. Additionally, if you have an enamine, you might be seeing a mixture of the enammonium (N-protonated) and iminium (C-protonated) tautomers. Run a variable-temperature NMR (VT-NMR) to see if the peaks coalesce.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.

  • SpiroChem. (n.d.). SpiroKits™: Concept and Applications in Drug Discovery. SpiroChem Technical Resources.

  • Kumbhar, P., et al. (2016). Lipophilic Salts: Opportunities & Applications in Oral Drug Delivery. Drug Development & Delivery.

  • Master Organic Chemistry. (2020). Enamine Hydrolysis Mechanism.[3][4][5]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in Spiro-cyclization Reactions

Welcome to the Technical Support Center for Spiro-cyclization Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spiro-cyclization Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles are prized motifs in drug discovery for their structural novelty and three-dimensional character, yet their synthesis can be a formidable challenge.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the interplay between reaction parameters. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about designing and setting up spiro-cyclization reactions.

Q1: What are the most critical factors I need to consider for a successful spiro-cyclization reaction?

The success of a spiro-cyclization is a delicate balance of several interconnected parameters. The most critical factors are:

  • Substrate Structure: The geometry of your starting material, including the length and flexibility of the tether connecting the reacting groups, is fundamental. This dictates the feasibility of the intramolecular ring closure over competing intermolecular reactions.[3]

  • Catalyst System: The choice of catalyst (e.g., metal-based, organocatalyst, acid/base) and, if applicable, the associated ligands, is crucial for activating the substrate and controlling the reaction pathway. Ligands, in particular, play a significant role in determining stereoselectivity.[3][4][5][6]

  • Solvent: The solvent does more than just dissolve the reagents; it can significantly impact reaction rates and selectivity by stabilizing charged intermediates and transition states.[3][7][8] In some cases, changing the solvent can even reverse the diastereoselectivity of a reaction.[9]

  • Temperature: Temperature affects reaction kinetics. While higher temperatures can increase the rate, they may also lead to decomposition or the formation of undesired side products by overcoming the activation energy for competing pathways.[3][9]

  • Concentration: Reactant concentration is a key lever to pull to favor the desired intramolecular spiro-cyclization over intermolecular side reactions.[3] High-dilution conditions are often necessary.[3]

Q2: How should I approach selecting a catalyst for my specific transformation?

Catalyst selection is highly dependent on your substrate and the type of bond you are forming. A systematic approach is most effective:

  • Literature Precedent: Begin by searching for catalysts used in transformations similar to yours. Identify systems with comparable substrates and reaction types (e.g., radical, pericyclic, transition-metal-catalyzed).[3]

  • Substrate Compatibility: Ensure your substrate's functional groups are compatible with the proposed catalyst. For instance, acid-sensitive groups will likely be incompatible with strong Lewis or Brønsted acid catalysts.[3]

  • Screening: If no direct precedent exists, a catalyst screen is invaluable. It is often wise to screen different classes of catalysts (e.g., various metals like Palladium, Gold, or Nickel) and a selection of ligands to identify a promising lead for further optimization.[3][9][10] Catalyst-driven scaffold diversity approaches have shown that simply changing the metal can lead to completely different product classes from the same starting material.[4][5]

Q3: What is the role of the solvent, and how do I choose the right one?

The solvent is an active participant in the reaction mechanism. Its polarity and coordinating ability can dramatically influence the energy of transition states, thereby affecting both reaction rate and stereoselectivity.[7][8][9][11]

For example, computational studies have shown that in dichloromethane, a strong intramolecular π-cation interaction can favor a cyclization route. In contrast, in a more coordinating solvent like tetrahydrofuran (THF), solvent-cation interactions can change the energy profile to favor an undesired elimination pathway.[7]

Screening Strategy: Screen a range of solvents with varying polarities and coordinating abilities (e.g., non-polar: Toluene; polar aprotic: THF, DCM, Acetonitrile; polar protic: alcohols).[9] The choice of solvent can be a crucial factor in reaction efficiency.[12]

Troubleshooting Guide

This section is formatted as a Q&A to address specific problems you may encounter during your experiments.

Problem 1: My reaction yield is consistently low or zero.

This is a common and frustrating issue. A low yield can stem from multiple sources, and a systematic approach is the best way to diagnose the problem.[9][13]

Potential Cause Recommended Solution & Explanation
Suboptimal Reaction Conditions Solution: Systematically vary the temperature and reaction time. An initial low temperature (e.g., 20-25 °C) is a good starting point. If the reaction is slow or stalls, incrementally increase the temperature (e.g., in 10-20 °C intervals). Conversely, if side products appear, try lowering the temperature.[3][9] Monitor the reaction by TLC or LC-MS to see if the starting material is consumed and to track product formation over time.[3]
Ineffective Catalyst System Solution: First, try increasing the catalyst loading (e.g., from 1 mol% to 5 mol%). If that fails, the catalyst may be unsuitable. Screen a different class of catalysts or modify the ligands.[3] For example, in nickel-catalyzed spirocyclizations, different Mandyphos ligands can have a dramatic impact on yield.[10]
Poor Reagent Quality Solution: Ensure the purity of your starting materials and catalysts. Impurities can poison catalysts or participate in side reactions.[9][13] If reagents are sensitive to air or moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[3][13][14]
Product Decomposition Solution: Your desired spirocycle may be unstable under the reaction or workup conditions.[9] Analyze the crude reaction mixture at several time points. If you see the product form and then disappear, decomposition is likely. Consider shortening the reaction time, lowering the temperature, or using milder workup conditions (e.g., avoiding strong acids/bases).[9][14]

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting Start Low or No Yield Check_SM Is Starting Material (SM) Consumed? (TLC/LCMS) Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No SM_Consumed SM Consumed, No Product Check_SM->SM_Consumed Yes Optimize_Conditions Increase Temp / Time Increase Catalyst Loading Incomplete_Rxn->Optimize_Conditions Success Yield Improved Optimize_Conditions->Success Check_Purity Verify Reagent Purity & Inert Conditions SM_Consumed->Check_Purity Check_Decomp Check for Decomposition (Time-course study) Check_Decomp->Success Check_Catalyst Screen New Catalysts & Solvents Check_Catalyst->Check_Decomp Check_Purity->Check_Catalyst

Caption: A decision tree for troubleshooting low-yield spiro-cyclization reactions.

Problem 2: I'm getting a mixture of products or poor diastereoselectivity.

Achieving high selectivity is a common hurdle in spirocycle synthesis, where the formation of multiple stereocenters is often involved.[9]

Potential Cause Recommended Solution & Explanation
Intermolecular Reactions Cause: At high concentrations, starting materials can react with each other instead of cyclizing.[3] Solution: Reduce the concentration of the starting material. Applying high-dilution principles (e.g., slow addition of the substrate via syringe pump) can significantly favor the desired intramolecular pathway.[3]
Poor Diastereoselectivity Cause: The energy difference between the diastereomeric transition states is small. Solution: Lower the reaction temperature. This often increases selectivity by kinetically favoring the pathway with the lowest activation energy.[3][9] Also, screen different solvents, as solvent polarity can greatly influence transition state energies.[9]
Catalyst-Induced Side Reactions Cause: The catalyst may be too reactive or may promote undesired pathways like rearrangements or decomposition.[3] Solution: Switch to a less reactive catalyst or modify the ligand to be more sterically demanding. This can block access to undesired reactive sites and guide the substrate toward the correct cyclization geometry.[3]
Problem 3: My reaction starts but then stalls before completion.

A stalled reaction suggests a problem with the catalytic cycle or reaction environment.

Potential Cause Recommended Solution & Explanation
Catalyst Deactivation Cause: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may simply be unstable under the reaction conditions.[13] Solution: Ensure all reagents and solvents are highly pure.[13] If deactivation is suspected, consider a higher catalyst loading or adding a second portion of the catalyst midway through the reaction.
Inadequate Temperature Cause: The reaction may have a high activation energy that isn't being overcome at the current temperature.[13] Solution: Carefully increase the reaction temperature in a controlled manner while monitoring for any increase in side products.[13]

Experimental Protocols & Data

Protocol: General Procedure for Reaction Optimization

This protocol provides a framework for systematically optimizing a spiro-cyclization reaction, ensuring that results are reproducible and informative.

  • Setup: To an oven-dried flask under an inert atmosphere (Argon or N₂), add the catalyst and any solid reagents.

  • Solvent and Reagents: Add the anhydrous solvent, followed by the liquid starting materials via syringe. If using high-dilution conditions, prepare a solution of the primary substrate and add it slowly over several hours using a syringe pump.

  • Temperature Control: Place the reaction in a thermostatically controlled oil bath or cooling bath set to the desired temperature (e.g., 25 °C for the initial run).

  • Monitoring: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot from the reaction mixture. Quench the aliquot and analyze by LC-MS or GC-MS (with an internal standard) to determine the conversion of starting material and the formation of product.[3] This generates a reaction profile and helps identify product decomposition.

  • Work-up: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl).[9]

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.[9]

  • Analysis: Characterize the purified product (¹H NMR, ¹³C NMR, HRMS) and determine the yield and diastereomeric ratio (d.r.).

Data Presentation: Hypothetical Optimization Study

The following table illustrates how systematic variation of parameters can lead to an optimized reaction, a common practice in process development.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)d.r.
1Catalyst A (2)Toluene8012452:1
2Catalyst A (2)DCM4024303:1
3Catalyst B (2) DCM 40 24 75 8:1
4Catalyst B (2)DCM25 2488>20:1
5Catalyst B (2)DCM0 4885>20:1
6Catalyst B (1 )DCM253682>20:1

This table illustrates that switching to Catalyst B (Entry 3) and then lowering the temperature (Entry 4) significantly improved both yield and diastereomeric ratio.[3] Further decreasing the temperature did not improve selectivity but increased the reaction time (Entry 5). Finally, reducing the catalyst loading slightly lowered the yield but improved process efficiency (Entry 6).

Visualization of a General Catalytic Cycle

Many modern spiro-cyclization reactions are catalyzed by transition metals like palladium.[15][16] The diagram below illustrates a generalized catalytic cycle for such a transformation.

Generalized Pd-Catalyzed Spiro-cyclization Pathway

Catalytic_Cycle Catalyst Pd(0)L_n A Oxidative Addition Catalyst->A + Substrate B Intramolecular Carbopalladation A->B C C-H Bond Activation B->C D Reductive Elimination C->D D->Catalyst + Product Product Spirocyclic Product Substrate Starting Material center

Caption: A simplified mechanism for a Pd-catalyzed spiro-cyclization reaction.

References

  • Technical Support Center: Optimization of Spirocycliz
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (2025). Benchchem.
  • Dearomative spirocycliz
  • Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines
  • On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study.
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
  • Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones. Benchchem.
  • Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. White Rose Research Online.
  • Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. PMC.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). Organic Letters.
  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry.
  • Recent Advances in Biocatalytic Dearomative Spirocycliz
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2025).
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025).
  • Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing.

Sources

Optimization

stability of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine in aqueous media

Technical Support Center: 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine Welcome to the technical support center for 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine. This guide is intended for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine

Welcome to the technical support center for 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments with this novel spirocyclic compound in aqueous media. The information provided is based on established principles of organic chemistry and extensive experience with related molecular scaffolds.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experimental work. Each problem is followed by a step-by-step troubleshooting protocol and an explanation of the underlying chemical principles.

Issue 1: Rapid Loss of Compound Integrity in Aqueous Buffers

Problem: You observe a rapid decrease in the concentration of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine when dissolved in your aqueous buffer, as determined by HPLC or LC-MS analysis. You may also see the appearance of new, more polar peaks in your chromatogram.

Cause: The core structure of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine contains a cyclic imine functional group. Imines are known to be susceptible to hydrolysis, a reaction in which water cleaves the C=N bond, especially under acidic conditions.[1][2] This process is reversible but often favors the formation of the more stable ketone/aldehyde and amine.

Troubleshooting Protocol:

  • pH Assessment and Optimization:

    • Step 1: Measure the pH of your aqueous buffer.

    • Step 2: If the pH is acidic (below 7), consider preparing a new buffer system in the neutral to slightly basic range (pH 7.0 - 8.5). The rate of imine hydrolysis is often accelerated in weakly acidic solutions.[3]

    • Step 3: Perform a pH stability screen. Prepare small-scale solutions of your compound in a range of buffers (e.g., pH 4.0, 5.5, 7.4, 8.5) and monitor the compound's concentration over time.

  • Temperature Control:

    • Step 1: Ensure your experiments are conducted at a controlled and, if possible, reduced temperature (e.g., 4°C). Higher temperatures can accelerate the rate of hydrolysis.

    • Step 2: If your experimental protocol allows, prepare stock solutions in a non-aqueous, aprotic solvent (e.g., DMSO, DMF) and dilute into the aqueous buffer immediately before use to minimize the compound's exposure time to water.

  • Identification of Degradation Products:

    • Step 1: Use LC-MS/MS to analyze the samples where degradation has occurred.

    • Step 2: Look for the mass of the expected hydrolysis product: the corresponding amino ketone. The hydrolysis would open the five-membered ring containing the imine.

Data Summary: pH-Dependent Stability

pH of Aqueous BufferApparent Half-life (t½) at 25°CPrimary Degradation Product Observed
4.0< 1 hourAmino ketone
5.52-4 hoursAmino ketone
7.4> 24 hoursMinimal degradation
8.5> 48 hoursMinimal degradation
Note: These are representative values based on general imine chemistry and should be experimentally verified for your specific compound and conditions.

Experimental Workflow for Stability Assessment:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare concentrated stock in aprotic solvent (e.g., DMSO) dilute Dilute stock into each buffer to final concentration prep_stock->dilute prep_buffers Prepare a series of aqueous buffers (pH 4.0, 5.5, 7.4, 8.5) prep_buffers->dilute incubate Incubate samples at controlled temperature (e.g., 25°C) dilute->incubate sample Withdraw aliquots at time points (t=0, 1, 4, 8, 24h) incubate->sample analyze Analyze by HPLC or LC-MS sample->analyze quantify Quantify remaining parent compound and identify degradation products analyze->quantify

Caption: Workflow for assessing the pH-dependent stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary degradation pathway for 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine in aqueous media?

A1: The most probable degradation pathway is the hydrolysis of the endocyclic imine bond.[1][2] This reaction involves the addition of a water molecule across the C=N double bond, leading to the formation of an unstable carbinolamine intermediate. This intermediate then undergoes ring-opening to yield an amino ketone. This process is often catalyzed by acid.[2]

Degradation Pathway Diagram:

G reactant 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine C=N bond susceptible to hydrolysis intermediate Carbinolamine Intermediate Unstable tetrahedral intermediate reactant->intermediate + H₂O (aqueous media) product Amino Ketone Product Ring-opened hydrolysis product intermediate->product Ring Opening

Caption: Proposed hydrolytic degradation pathway.

Q2: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?

A2: Yes, several strategies can be employed:

  • pH Control: As detailed in the troubleshooting guide, maintaining a neutral to slightly basic pH is critical.

  • Lyophilization: For long-term storage, the compound can be lyophilized (freeze-dried) from a suitable solvent system to remove water and stored as a dry powder.

  • Excipients: In some cases, formulation with excipients that create a less aqueous microenvironment, such as cyclodextrins, may offer protection to the labile imine bond.[3]

  • Prodrug Approach: For in vivo applications, a potential long-term strategy in drug development could be to design a prodrug that is more stable and converts to the active imine-containing compound at the target site.

Q3: Can I expect oxidative degradation to be a significant issue?

A3: While hydrolysis of the imine is the most apparent liability, oxidative degradation can also occur, particularly if the experimental conditions involve exposure to oxygen, metal ions, or high energy (like light).[4] The tertiary amine within the spirocyclic structure and the secondary amine resulting from hydrolysis could be susceptible to oxidation. It is advisable to use degassed buffers and protect solutions from light if oxidative degradation is suspected. Monitoring for oxidized byproducts via high-resolution mass spectrometry would be the definitive way to investigate this.

Q4: What analytical methods are recommended for monitoring the stability of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine?

A4: A combination of techniques is ideal for a comprehensive stability assessment:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust method for quantifying the disappearance of the parent compound over time. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer like ammonium bicarbonate for pH control) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the degradation products.[5] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help elucidate the elemental composition of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of degradation products, they can be isolated (e.g., by preparative HPLC) and analyzed by ¹H and ¹³C NMR.

References

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins. PMC. [Link]

  • Imine Hydrolysis Example Mechanism 2 | Organic Chemistry. YouTube. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • Supramolecular stabilization of a protonated imine in water. Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil. PubMed. [Link]

  • Degradation pathway: Significance and symbolism. ScienceDirect. [Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ResearchGate. [Link]

Sources

Troubleshooting

overcoming steric hindrance in spiro-ring formation

Welcome to the Spirocycle Synthesis Help Desk . As drug discovery aggressively moves beyond "flatland" to increase the fraction of sp³ carbons (Fsp³), spirocyclic scaffolds have become highly privileged due to their conf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spirocycle Synthesis Help Desk . As drug discovery aggressively moves beyond "flatland" to increase the fraction of sp³ carbons (Fsp³), spirocyclic scaffolds have become highly privileged due to their conformational rigidity and three-dimensionality[1]. However, constructing the quaternary spiro center is notoriously difficult. The severe steric hindrance, transannular strain, and 1,3-diaxial interactions often lead to high activation barriers, resulting in poor yields, degradation, or the preferential formation of fused-ring byproducts[2][3].

As a Senior Application Scientist, I have designed this technical support guide to help you troubleshoot failed spirocyclizations. We will bypass empirical guesswork and focus on the mechanistic causality behind steric clashes, offering validated protocols to force your reactions into thermodynamic and kinetic compliance.

Part 1: Mechanistic Diagnostics & Pathway Logic

Before adjusting equivalents or swapping solvents, you must diagnose why the spiro-ring closure is failing. Steric hindrance typically manifests as a kinetic trap: the bulky substituents prevent the reactive intermediates from adopting the necessary trajectory (e.g., the syn-coplanar arrangement required for transition-metal migratory insertion)[4].

To overcome this, we must either lower the activation energy via specialized ligand-directed catalysis or bypass the traditional two-electron pathway entirely using radical recombination[5].

G cluster_uncatalyzed Kinetic Trap (Poor Catalyst) cluster_catalyzed Thermodynamic/Catalytic Success Substrate Acyclic Precursor (High Steric Bulk) TS_High High Energy TS (Severe 1,3-Diaxial Clash) Substrate->TS_High Cat_Bind Catalyst Activation (e.g., Ir-Photocatalyst) Substrate->Cat_Bind Fail Reaction Failure (Degradation/No Reaction) TS_High->Fail TS_Low Stabilized TS (Ligand-Directed) Cat_Bind->TS_Low Success Spirocycle Formation (High Yield & er) TS_Low->Success

Catalytic stabilization pathways to overcome steric hindrance in spirocyclization.

Part 2: Troubleshooting Guide & Validated Protocols

Issue Ticket #101: Low Yield & Poor Regioselectivity in Organocatalytic Annulations

Symptom: When attempting a[3+2] annulation to form spirocyclic benzofuranones, the reaction stalls, or you obtain an inseparable mixture of


- and 

-regioisomers. Causality: The steric repulsion between the bulky substrate (e.g., aurones) and the catalyst forces the transition state into a highly distorted, high-energy conformation[6]. Solution: Tune the distortion energy using dipeptide phosphine catalysts. Switching between L-D and L-L dipeptide configurations alters the hydrogen-bonding network. The L-L configuration rotates the bulky isopropyl group away from the reaction center, minimizing steric repulsion and cleanly yielding the

-selective spirocycle[6].
Issue Ticket #102: Complete Failure of Transition-Metal Catalyzed Cyclization

Symptom: Pd-catalyzed Mizoroki-Heck spirocyclizations yield unreacted starting material or defunctionalized byproducts. Causality: While bulky Buchwald ligands facilitate reductive elimination, excessive steric bulk prevents the initial oxidative addition or blocks the substrate from binding to the metal center[4]. Solution: Abandon the two-electron metal pathway and switch to a single-electron photoredox manifold. Visible-light-mediated photocatalysis generates highly reactive


-amino radicals that can add to unactivated alkenes, completely bypassing the steric constraints of metal coordination spheres[7].

Standardized Protocol: Visible-Light-Mediated Photocatalytic Synthesis of Hindered N-Heterospirocycles Self-Validating Note: The reaction mixture will transition from a bright yellow to a deep orange/red upon successful generation of the Ir(III) excited state.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the acyclic amine precursor (0.2 mmol) and the photocatalyst [Ir(dMeppy)2(dtbpy)]PF6 (0.5 mol%)[7].

  • Solvent & Degassing: Dissolve the mixture in anhydrous degassed DMF (0.1 M). *Causality: Dissolved oxygen is a potent triplet quencher and will immediately deactivate the Ir(III) excited state, halting radical generation. Freeze-pump-thaw the mixture 3 times.

  • Irradiation: Irradiate the vial using a 34 W Blue LED lamp (450 nm) at room temperature for 16 hours. A cooling fan must be used to maintain ambient temperature, preventing thermal degradation of the radical intermediates.

  • Quenching & Isolation: Quench the reaction by exposing it to air. Dilute with EtOAc, wash with brine to remove DMF, and purify via flash chromatography.

Issue Ticket #103: Poor Enantioselectivity (er) in Phase-Transfer Catalysis (PTC)

Symptom: The spiro-ring forms, but the enantiomeric ratio is nearly racemic (e.g., 55:45 er). Causality: The chiral pocket of the phase-transfer catalyst is too loose, allowing the electrophile to attack from either face of the enolate. Solution: Use steric hindrance as a weapon rather than viewing it as a barrier. Introduce a bulky N-Boc protecting group on the substrate. In conjunction with an SF₅-containing cinchona alkaloid catalyst, the N-Boc group acts as a rigid "steric shield" on one face of the molecule, forcing cyclization to occur exclusively from the opposite face[8].

Standardized Protocol: PTC Asymmetric Spirocyclization of Azetidine Oxindoles

  • Biphasic Setup: Dissolve the chloride cyclization precursor (0.1 mmol) and the SF₅-cinchona alkaloid PT catalyst (10 mol%) in toluene (2.0 mL)[8].

  • Base Activation: Cool the mixture to 0 °C. Dropwise, add 50% aq. NaOH (0.5 mL). Causality: The highly concentrated aqueous base creates a sharp phase boundary, ensuring deprotonation occurs strictly at the interface where the chiral ammonium cation can immediately bind and direct the enolate.

  • Reaction: Stir vigorously (1000 rpm) for 12 hours. High stirring speeds are critical to maximize the interfacial surface area.

  • Workup: Dilute with water, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the spiro-3,2′-azetidine oxindole (up to 98:2 er)[8].

Part 3: Quantitative Strategy Comparison

To select the correct methodology for your specific steric environment, consult the data matrix below:

Catalytic StrategyTypical Catalyst SystemSteric ToleranceKey Mechanistic DriverTypical Yield / Selectivity
Photoredox Radical Addition [Ir(dMeppy)2(dtbpy)]PF6High Single-electron transfer;

-amino radical addition[7]
45–85% / High dr
Phase-Transfer Catalysis (PTC) SF₅-Cinchona AlkaloidMedium-High Chiral cation H-bonding; N-Boc steric shielding[8]70–95% / up to 98:2 er
Phosphine Organocatalysis L-D / L-L Dipeptide PhosphinesMedium Distortion energy tuning; H-bonding networks[6]60–90% / High er
Pd-Catalyzed Mizoroki-Heck Pd₂(dba)₃ + Buchwald LigandsLow-Medium Syn-coplanar migratory insertion[4]50–80% / High regioselectivity

Part 4: Troubleshooting Workflow Logic

Workflow Start Spirocyclization Fails (Low Yield/dr) CheckSteric Analyze Steric Clash (DFT/3D Modeling) Start->CheckSteric IsMetal Is it Transition Metal Catalyzed? CheckSteric->IsMetal TuneLigand Tune Ligand Sterics (e.g., L-D vs L-L Dipeptides) IsMetal->TuneLigand Yes UseRadical Switch to Radical Pathway (Photoredox/Ir-catalyst) IsMetal->UseRadical No / Metal Fails Optimize Optimize Temp & Solvent (Thermodynamic Control) TuneLigand->Optimize UseRadical->Optimize Success Successful Spiro-Ring Closure Optimize->Success

Troubleshooting workflow for resolving steric hindrance in spiro-ring synthesis.

Part 5: Frequently Asked Questions (FAQs)

Q: Why do I keep getting fused rings instead of spiro rings in my lactonization reactions? A: Fused systems are thermodynamically favored under standard conditions because they suffer from significantly less ring-strain and steric clash at the junction. To force spiro-ring formation, you must chemically block the fused pathway and carefully optimize the steric constraints of your protecting groups. For example, overly bulky groups like benzyloxy can completely shut down


-lactone spirocyclization due to delicate steric constraints[3].

Q: How does thermodynamic control help overcome massive steric barriers? A: In reactions like intramolecular aza-Michael additions, the steric clash at the transition state can push the kinetic activation barrier incredibly high (e.g., >24 kcal/mol). However, if the resulting spirocycle relieves pre-organization strain, the overall reaction can be highly exothermic (e.g., >39 kcal/mol)[9]. By increasing the thermal energy (heating the reaction), you allow the molecules to cross the high kinetic barrier and fall irreversibly into the deep thermodynamic well of the spiro-product.

Q: Can I use steric hindrance to my advantage? A: Absolutely. In asymmetric domino reactions and PTC, bulky groups are intentionally installed to act as "steric shields." By placing a bulky group (like an N-Boc or specific acylamide substituents) near the reactive center, you block one face of the intermediate. This forces the nucleophile/electrophile to attack exclusively from the less hindered face, thereby locking the stereocenter with excellent enantioselectivity[8][10].

References

Sources

Optimization

HPLC Method Development for Basic Spiro Compounds: A Technical Support Center

Answering the user's request. Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development, with a specialized focus on basic spiro compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development, with a specialized focus on basic spiro compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of molecules. Basic spiro compounds often exhibit complex retention behaviors and poor peak shapes due to their structural rigidity and propensity for strong interactions with stationary phases.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face during your experiments. We will delve into the causality behind experimental choices, providing you with the knowledge to not only solve immediate problems but also to build robust and reliable HPLC methods from the ground up.

Troubleshooting Guide: From Tailing Peaks to Poor Retention

This section addresses the most common and frustrating issues encountered during the analysis of basic spiro compounds. Each entry follows a problem-cause-solution format, grounded in chromatographic theory.

Q1: My peak for the basic spiro compound is severely tailing. What are the primary causes and how can I fix it?

A1: Peak tailing is the most frequent issue when analyzing basic compounds on traditional silica-based reversed-phase columns. The primary cause is the interaction between the protonated basic analyte and negatively charged, acidic silanol groups (Si-O⁻) on the silica surface. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

Solutions, from simplest to most effective:

  • Mobile Phase pH Adjustment: The most straightforward approach is to adjust the mobile phase pH.

    • Low pH (2.5-3.5): At this pH, most silanol groups are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte (BH⁺). Use a volatile acid like formic acid or trifluoroacetic acid (TFA). Be aware that TFA can act as an ion-pairing agent and may suppress MS signal.

    • High pH (8-10): At a pH well above the pKa of the basic compound, the analyte will be in its neutral form (B), significantly reducing its interaction with any remaining ionized silanols. This requires a pH-stable column.

  • Column Selection: Not all C18 columns are the same. For basic compounds, the choice of column is critical.

    • High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with fewer metal impurities and are exhaustively end-capped to block most surface silanols. These should be your starting point.

    • Columns with Alternative Chemistries: Consider stationary phases designed to shield silanol activity, such as those with an embedded polar group (e.g., carbamate) or phenyl-hexyl phases that offer alternative (pi-pi) interactions.

  • "Sacrificial Base" Additive: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your spiro compound analyte. Note: TEA is not volatile and is not suitable for LC-MS applications.

  • Increase Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can also help to saturate the silanol sites and improve peak shape, provided the buffer is compatible with your detector.

Below is a decision tree to guide your troubleshooting process for peak tailing.

G start Peak Tailing Observed check_ms Is the method for LC-MS? start->check_ms ph_low_ms Adjust pH to 2.5-3.5 (Formic or Acetic Acid) check_ms->ph_low_ms Yes ph_low_non_ms Adjust pH to 2.5-3.5 (Formic, Acetic, or TFA) check_ms->ph_low_non_ms No inert_column_ms Use a High-Purity, End-Capped C18 or Embedded Polar Group Column ph_low_ms->inert_column_ms If tailing persists add_tea Add Triethylamine (TEA) (0.1% v/v) ph_low_non_ms->add_tea If tailing persists ph_high Use a High-pH Stable Column and Adjust pH > 8 add_tea->ph_high If tailing persists

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Q2: I have poor or no retention of my spiro compound on a C18 column. What should I do?

A2: Poor retention typically indicates that the analyte is too polar for the reversed-phase conditions or that it is not being retained by the stationary phase.

Solutions:

  • Reduce Organic Modifier: The first step is to decrease the percentage of the strong solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention of all analytes in a reversed-phase system.

  • Ensure Analyte is Ionized: For basic compounds, retention can be significantly enhanced by ensuring the analyte is in its protonated (charged) form. Lowering the mobile phase pH to at least 2 units below the analyte's pKa will achieve this. The charged form will have a stronger interaction with the hydrophobic stationary phase via the ion-exchange mechanism with silanols, which can be beneficial if peak shape is controlled.

  • Consider an Alternative Stationary Phase: If reducing the organic content is not feasible or effective, consider a different retention mechanism.

    • Phenyl-Hexyl Columns: These columns provide pi-pi interactions, which can be very effective for retaining aromatic compounds, a common feature in many spiro-based drug molecules.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar spiro compounds that are not retained in reversed-phase, HILIC is an excellent alternative. In HILIC, a polar stationary phase is used with a high concentration of organic solvent. Water is the strong, eluting solvent.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development strategy for basic spiro compounds.

Q3: What is the best starting point for developing a new HPLC method for a basic spiro compound of unknown properties?

A3: A systematic approach is crucial. A good generic starting point that is often successful and MS-compatible is as follows:

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 2.1 x 50 mm, <3 µmProvides good efficiency and is generally suitable for a wide range of hydrophobicities. The smaller ID is ideal for LC-MS.
Mobile Phase A 0.1% Formic Acid in WaterVolatile, MS-friendly, and sets the pH to ~2.7, which protonates most basic compounds and suppresses silanol activity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides better peak shapes and lower backpressure than methanol.
Gradient 5% to 95% B over 10 minutesA fast scouting gradient to determine the approximate elution conditions for your compound.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Detection UV (e.g., 254 nm) and/or Mass Spectrometry (Full Scan)Use a diode array detector to assess peak purity and select the optimal wavelength. MS provides mass confirmation.

Experimental Protocol: Generic Scouting Gradient

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 1-5 µL of your sample, dissolved in a solvent compatible with the initial mobile phase.

  • Gradient Elution:

    • Time 0.0 min: 5% B

    • Time 10.0 min: 95% B

    • Time 12.0 min: 95% B (hold)

    • Time 12.1 min: 5% B (return to initial)

    • Time 15.0 min: 5% B (re-equilibration)

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of your spiro compound. This will inform the development of a more focused gradient for optimal separation.

Q4: My spiro compound exists as enantiomers. How can I approach their separation?

A4: The separation of enantiomers requires a chiral environment. This can be achieved in several ways:

  • Chiral Stationary Phases (CSPs): This is the most common and effective method. CSPs are packed with a chiral selector that diastereomerically interacts with the enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., coated or immobilized cellulose or amylose derivatives) are highly versatile and a good first choice for screening.

  • Chiral Mobile Phase Additives: A chiral molecule is added to the mobile phase, which forms a temporary diastereomeric complex with the analyte enantiomers. This complex then interacts differently with a standard achiral stationary phase. This method is less common today due to the complexity and potential for column contamination.

A typical workflow for chiral method development is illustrated below.

G start Need to Separate Spiro Enantiomers screen_csp Screen on Multiple Chiral Stationary Phases (e.g., Polysaccharide-based) start->screen_csp eval_res Evaluate Resolution (Rs) screen_csp->eval_res optimize Optimize Mobile Phase (Organic Modifier, Additives) eval_res->optimize Rs < 1.5 final Validated Chiral Method eval_res->final Rs >= 1.5 optimize->eval_res

Caption: Workflow for chiral method development of spiro compounds.

Q5: How do I ensure my HPLC method is compatible with Mass Spectrometry (MS)?

A5: MS compatibility is paramount in modern drug development. The key is to use mobile phase components that are volatile and will not foul the MS source.

Key Considerations for LC-MS:

  • Buffers: AVOID non-volatile buffers like phosphate and citrate. USE volatile buffers and additives such as formic acid, acetic acid, ammonium formate, and ammonium acetate.

  • Ion-Pairing Agents: AVOID traditional ion-pairing agents like trifluoroacetic acid (TFA) in high concentrations and alkyl sulfonates. While 0.1% TFA can be used, it is known to cause significant ion suppression in the MS source. If possible, use 0.1% formic acid instead.

  • Additives: AVOID non-volatile additives like triethylamine (TEA). If a basic additive is needed for high pH methods, use ammonium hydroxide.

  • Solvents: Use high-purity, MS-grade solvents (water, acetonitrile, methanol) to minimize background noise.

References

  • The Role of the Stationary Phase in HPLC , Chromatography Today, [Link]

  • Controlling pH in Reversed-Phase HPLC , LCGC North America, [Link]

  • The LC-MS Workhorse: Formic Acid , Crawford Scientific, [Link]

  • Peak Tailing in HPLC: Causes and Solutions , Shimadzu, [Link]

  • A Guide to HILIC , Waters Corporation, [Link]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of Hygroscopic Oxazolinium Salts

Welcome to the Advanced Polymerization Support Center. This resource is designed for researchers and drug development professionals working with the living cationic ring-opening polymerization (CROP) of 2-oxazolines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymerization Support Center. This resource is designed for researchers and drug development professionals working with the living cationic ring-opening polymerization (CROP) of 2-oxazolines.

Oxazolinium salts and highly reactive alkyl sulfonate initiators (e.g., triflates, tosylates) are notoriously hygroscopic[1]. Trace moisture does not merely reduce yield; it actively hydrolyzes the oxazolinium ring and acts as a potent chain-transfer agent, fatally broadening the molecular weight distribution of your resulting polymers,[2].

This guide provides self-validating protocols, mechanistic troubleshooting, and thermodynamic solutions to ensure the absolute purity of your initiator salts.

Part 1: Core Protocol – Anhydrous Anti-Solvent Recrystallization

To prevent moisture contamination, recrystallization must be performed using rigorous air-free techniques. The following protocol utilizes a dual-flask Schlenk line setup to ensure a self-validating, closed-system purification.

Step-by-Step Methodology
  • Glassware Preparation: Flame-dry a Schlenk frit and two Schlenk flasks under high vacuum. Backfill with high-purity Argon (repeat 3 cycles).

  • Dissolution (Primary Solvent): Transfer the crude oxazolinium salt into Flask A inside a glovebox. On the Schlenk line, inject the minimum volume of anhydrous, degassed primary solvent (e.g., Acetonitrile) required to dissolve the salt at 50 °C. Causality: Using the absolute minimum volume ensures the solution is supersaturated upon cooling, maximizing yield.

  • Hot Filtration: Transfer the warm solution through the Schlenk frit into Flask B using a slight Argon overpressure. Causality: This removes insoluble polymeric impurities or dust that could act as unwanted nucleation sites.

  • Anti-Solvent Titration: Dropwise, add an anhydrous anti-solvent (e.g., Diethyl ether) to Flask B until the solution becomes faintly turbid, then add a few drops of primary solvent until it just clears[3],.

  • Controlled Nucleation: Wrap Flask B in foil and place it in a Dewar flask filled with room-temperature water. Transfer the Dewar to a 4 °C cold room. Causality: The high thermal mass of the water bath ensures an ultra-slow cooling rate, promoting the growth of large, pure crystals rather than trapping impurities in a rapid crash-out.

  • Isolation: Filter the resulting crystals through a clean Schlenk frit, wash twice with cold anhydrous anti-solvent, and dry under high vacuum (10⁻³ mbar) for 24 hours.

G Start Crude Oxazoline Salt (Hygroscopic) Dissolve Dissolve in Dry Solvent (e.g., MeCN) under Argon Start->Dissolve Filter Hot Filtration via Cannula/Schlenk Frit Dissolve->Filter Antisolvent Titrate Dry Anti-Solvent (e.g., Et2O) Filter->Antisolvent Cool Ultra-Slow Cooling (Avoid Oiling Out) Antisolvent->Cool Isolate Schlenk Filtration & Vacuum Drying Cool->Isolate

Anhydrous Schlenk-line recrystallization workflow for hygroscopic salts.

Part 2: Troubleshooting & FAQs

Q1: My oxazolinium salt forms a gooey liquid at the bottom of the flask instead of crystals. What is happening?

A1: You are experiencing "oiling out" (Liquid-Liquid Phase Separation, or LLPS)[4]. This thermodynamic phenomenon occurs when the cloud point (the temperature at which the solution becomes supersaturated) is higher than the melting point of the solute[5],[3]. Instead of integrating into a rigid crystal lattice, the solute molecules separate into a highly mobile, product-rich liquid phase[4]. Because impurities dissolve better in this liquid droplet phase than in the bulk solvent, the oil will eventually solidify into an impure, amorphous gum[5].

Q2: How do I fix or prevent oiling out during my recrystallization?

A2: Oiling out is a kinetic and thermodynamic issue. You can correct it using the following strategies:

  • Re-dissolve and Adjust: Return the flask to the heat source and add a small amount of your primary "soluble" solvent (e.g., Acetonitrile)[5]. This lowers the saturation temperature (cloud point) below the melting point of the salt.

  • Reduce the Polarity Gap: Oiling out frequently occurs when the primary solvent and anti-solvent have drastically different polarities[3]. Switch to a less extreme solvent pair.

  • Seeding: Introduce a microscopic seed crystal of pure oxazolinium salt just before the solution reaches its cloud point. This bypasses the kinetic hurdle of nucleation, forcing the system to crystallize before it can phase-separate[4].

G Super Supersaturated Solution (Oxazolinium Salt) Cond1 T_cloud > T_melt (High Impurity/Poor Solvent) Super->Cond1 Cond2 T_cloud < T_melt (Optimal Solvent/Slow Cooling) Super->Cond2 LLPS Liquid-Liquid Phase Separation (Oiling Out) Cond1->LLPS Amorphous Impure Amorphous Gum LLPS->Amorphous Nucleation Crystal Nucleation Cond2->Nucleation Crystals Pure Crystalline Solid Nucleation->Crystals

Thermodynamic pathways: Crystallization vs. Liquid-Liquid Phase Separation (Oiling Out).

Q3: Why is my polymerization yielding broad molecular weight distributions (high ) even after using the recrystallized salt?

A3: If your salt is crystalline but your CROP results are poor, the issue is likely related to initiation kinetics or trace residual moisture . For a living polymerization to yield narrow distributions, the initiation rate (


) must be significantly faster than the propagation rate (

)[1]. If you are using a tosylate counterion, initiation is notoriously slow compared to triflates or nosylates[1],[6]. Actionable fix: Switch to a triflate or nosylate salt. Additionally, verify the absence of water by taking a

NMR in anhydrous

; moisture will cause hydrolysis of the oxazolinium ring, visible as new peaks corresponding to ring-opened amides[2].

Part 3: Quantitative Data & Solvent Selection

Selecting the correct counterion and solvent system is critical for both the stability of the salt and the kinetics of the subsequent polymerization. Table 1 summarizes the empirical data for common oxazoline CROP initiators.

Table 1: Initiator Counterion Kinetics & Solvent Compatibility

Initiator / CounterionRelative Initiation Rate (

)
HygroscopicityPrimary Solvent (Dissolution)Anti-Solvent (Precipitation)Notes on Recrystallization
Triflate (OTf⁻) Extremely Fast (

)
Very HighAcetonitrile (MeCN)Diethyl Ether (Et₂O)Prone to rapid hydrolysis; requires strict Schlenk techniques,[1].
Nosylate (ONs⁻) Fast (

)
HighDichloromethane (DCM)Pentane / HexaneExcellent balance of reactivity and stability. Good for functional initiators[6].
Tosylate (OTs⁻) Slow (

)
ModerateEthyl Acetate (EtOAc)HexaneSlow initiation leads to broader dispersity. Easier to crystallize without oiling out[1].
Iodide (I⁻) Very SlowLowEthanol (EtOH)Diethyl Ether (Et₂O)Rarely used for precision CROP due to poor leaving group ability.

References

  • "3.6F: Troubleshooting - Chemistry LibreTexts", libretexts.org,[Link]

  • "Oiling Out in Crystallization", mt.com,[Link]

  • "Recrystallization (help meeeeee) : r/chemistry", reddit.com,[Link]

  • "Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone", d-nb.info,[Link]

  • "Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring- Opening Polymerization of 2-Oxazolines reveal", ugent.be,[Link]

  • "Copyright Undertaking - PolyU Electronic Theses", polyu.edu.hk,[Link]

  • "Maleimide end-functionalized poly(2-oxazoline)s by the functional initiator route: synthesis and (bio)conjugation", nih.gov,[Link]

  • "Crystallisation - The Schlenk Line Survival Guide", schlenklinesurvivalguide.com, [Link]

Sources

Reference Data & Comparative Studies

Validation

Unlocking the Spiro[4.4] Quaternary Carbon: A Comparative Guide to Advanced NMR Methodologies

The characterization of spirocyclic compounds, particularly those containing a spiro[4.4]nonane scaffold, presents a notorious bottleneck in structural elucidation. The spiro junction—a single quaternary carbon (Cq) shar...

Author: BenchChem Technical Support Team. Date: March 2026

The characterization of spirocyclic compounds, particularly those containing a spiro[4.4]nonane scaffold, presents a notorious bottleneck in structural elucidation. The spiro junction—a single quaternary carbon (Cq) shared by two five-membered rings—lacks directly attached protons, rendering it invisible to standard


H-

C HSQC experiments.

As a Senior Application Scientist, I frequently encounter researchers relying solely on standard Heteronuclear Multiple Bond Correlation (HMBC) to assign these centers. However, the rigid geometry of the spiro[4.4] system often causes the


 couplings (from 

-protons) to mirror the magnitude of

couplings (from

-protons) via the Karplus relationship. This creates a dense, ambiguous web of cross-peaks.

This guide objectively compares standard HMBC against advanced pulse sequences—specifically 1,1-ADEQUATE and LR-HSQMBC —and evaluates the hardware requirements necessary to definitively assign the spiro[4.4] quaternary carbon.

Pulse Sequence Showdown: HMBC vs. 1,1-ADEQUATE vs. LR-HSQMBC

To overcome the limitations of standard 1D


C NMR (which suffers from long 

relaxation times and a lack of Nuclear Overhauser Effect enhancement at the Cq), we must rely on 2D heteronuclear correlation. The choice of pulse sequence dictates whether the resulting data is suggestive or definitive.
The Ambiguity of Standard HMBC

HMBC is the workhorse for quaternary carbon assignment, optimized typically for long-range couplings of ~8 Hz. However, HMBC operates in absolute-value mode. In the rigid spiro[4.4] framework, the dihedral angles often result in


 and 

values that are nearly identical. HMBC cannot differentiate between these 2-bond and 3-bond correlations, leaving the exact regiochemistry of substituents around the spiro center ambiguous[1]. Furthermore, absolute-value processing causes anti-phase signals (common in very small couplings) to cancel out, leading to missing correlations[2].
The Definitive Precision of 1,1-ADEQUATE

To break the


 vs. 

ambiguity, the 1,1-ADEQUATE (Adequate Double Quantum Transfer Experiment) sequence is the gold standard. Unlike HMBC, 1,1-ADEQUATE utilizes the

coupling to transfer magnetization. Because it relies on adjacent

C-

C pairs, the observed cross-peaks are strictly limited to

and

correlations[3].

For a spiro[4.4] system, this means the Cq will only show correlations to the protons on the directly adjacent


-carbons. It physically cannot display a 

correlation, making the assignment absolute and solving the proton-deficient puzzle[4].

Magnetization_Pathway H 1H Spin C_alpha 13C (CH2) H->C_alpha 1J_CH (140 Hz) C_alpha->H Detection C_spiro 13C (Spiro Cq) C_alpha->C_spiro 1J_CC (35-60 Hz) C_spiro->C_alpha DQ Evolution

Caption: Magnetization transfer pathway in the 1,1-ADEQUATE NMR experiment for spiro Cq detection.

The High-Sensitivity Alternative: LR-HSQMBC

The critical flaw of 1,1-ADEQUATE is its reliance on natural abundance


C-

C pairs (a 0.0121% probability), resulting in exceptionally low sensitivity[3]. If sample mass is limited, LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation) is the superior alternative. LR-HSQMBC is a phase-sensitive experiment that prevents the anti-phase signal cancellation seen in HMBC[2]. While it does not definitively separate

from

, it allows for the observation of very small couplings (2-4 Hz) that HMBC misses, often providing the missing spatial constraints needed to finalize the spiro[4.4] assignment.

Hardware Economics: Room Temperature vs. CryoProbe Technology

The causality behind hardware selection is directly tied to the physics of the 1,1-ADEQUATE sequence. Because 99.99% of the sample is invisible to the


 double-quantum filter, thermal noise in the receiver coil becomes the primary barrier to data acquisition.
  • Room Temperature (RT) Probes: Suitable for HMBC and LR-HSQMBC. However, running a natural abundance 1,1-ADEQUATE on a 10 mg spiro[4.4] sample using an RT probe can take 7 to 14 days of continuous acquisition to achieve a usable Signal-to-Noise (S/N) ratio.

  • CryoProbes (Helium-Cooled): By cooling the RF coil and preamplifier to ~20 K, thermal noise is drastically reduced, yielding a 3x to 4x boost in S/N. Because NMR acquisition time scales with the square of the S/N ratio

    
    , a 4x sensitivity boost reduces a 16-day ADEQUATE experiment to just 24 hours. For 1,1-ADEQUATE, a CryoProbe is not a luxury; it is a strict methodological requirement. 
    

NMR_Decision_Tree Start Spiro[4.4] Cq Characterization HMBC Standard HMBC (2J/3J Overlap) Start->HMBC Eval Are 2J and 3J distinguishable? HMBC->Eval Success Assignment Complete Eval->Success Yes Hardware Hardware Check: CryoProbe Available? Eval->Hardware No Adequate 1,1-ADEQUATE (Unambiguous 2J) Hardware->Adequate Yes (High Sensitivity) LRHSQMBC LR-HSQMBC (Small Couplings) Hardware->LRHSQMBC No (Standard Probe) Adequate->Success LRHSQMBC->Success

Caption: Logical decision workflow for selecting NMR pulse sequences for spiro quaternary carbons.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three methodologies when applied to a 15 mg sample of a spiro[4.4]nonane derivative at 600 MHz.

FeatureStandard HMBC1,1-ADEQUATELR-HSQMBC
Primary Couplings Observed

,


,

Very small

(2-4 Hz)
Distinguishes

vs

?
NoYes (Definitive) No (but reveals hidden peaks)
Phase Characteristics Absolute ValuePhase-SensitivePhase-Sensitive
Relative Sensitivity HighVery Low (Relies on

)
Medium
Req. Hardware for 24h Run RT ProbeCryoProbe RT Probe
Spiro Cq Assignment Confidence ModerateAbsolute High

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocol represents a self-validating system. Each step dictates the parameters of the next, ensuring that the final 1,1-ADEQUATE or LR-HSQMBC data is perfectly calibrated to the specific spiro[4.4] molecule.

Step 1: Sample Optimization & Validation
  • Dissolve 15–20 mg of the spiro[4.4] derivative in 600 µL of CDCl

    
    .
    
  • Causality Check: Use a 5 mm Shigemi tube matched to the solvent's magnetic susceptibility. This restricts the sample strictly to the active volume of the RF coil, artificially boosting the concentration profile for the insensitive ADEQUATE experiment.

  • Perform an Inversion Recovery experiment to measure the longitudinal relaxation time (

    
    ). The inter-scan delay (
    
    
    
    ) for subsequent 2D experiments must be set to
    
    
    of the slowest relaxing proton to ensure full magnetization recovery and prevent signal degradation.
Step 2: HMBC Baseline Acquisition
  • Acquire a standard

    
    H-
    
    
    
    C HMBC. Set the long-range coupling constant (
    
    
    ) to 8 Hz.
  • Acquire with 4K data points in the direct dimension (

    
    ) and 256 increments in the indirect dimension (
    
    
    
    ).
  • Validation: Analyze the spiro Cq cross-peaks. If the

    
     and 
    
    
    
    methylene protons form an indistinguishable continuous contour cluster, proceed to Step 3.
Step 3: Sequence Divergence (1,1-ADEQUATE vs. LR-HSQMBC)

Path A: 1,1-ADEQUATE (If CryoProbe is available)

  • Set the

    
     parameter to 140 Hz (standard for aliphatic cyclopentane rings).
    
  • Set the

    
     evolution delay to match 40 Hz (optimized for aliphatic spiro C-C bonds).
    
  • Acquire 64 to 128 scans per

    
     increment. The resulting spectrum will exclusively map the spiro Cq to its directly adjacent 
    
    
    
    -protons, bypassing the
    
    
    interference entirely[3].

Path B: LR-HSQMBC (If limited to RT Probe)

  • Set the

    
    -evolution delay to target 2–4 Hz couplings.
    
  • Apply phase-sensitive processing.

  • Validation: Compare the LR-HSQMBC against the baseline HMBC. The phase-sensitive nature will reveal previously canceled in-phase doublets, allowing for the mapping of the extended spiro[4.4] spin system[2].

References

  • Applications of 1,1-adequate - JEOL JEOL Ltd. URL:[Link]

  • Using HMBC and ADEQUATE NMR data to define and differentiate long-range coupling pathways ResearchGate / Journal of Natural Products URL:[Link]

  • How to use LR-HSQMBC: Observation of very small couplings | Applications Notes JEOL Ltd. URL:[Link]

  • 19: HMBC - Chemistry LibreTexts LibreTexts URL:[Link]

Sources

Comparative

Validating Spiro-Aminooxazoline Ligands: A Comparative Guide for BACE1 Inhibition

Executive Summary The development of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors has historically been a lesson in balancing potency with physicochemical properties. While early peptidomimeti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors has historically been a lesson in balancing potency with physicochemical properties. While early peptidomimetics offered high affinity, they failed to cross the blood-brain barrier (BBB). Subsequent amino-imidazole scaffolds improved permeability but introduced hERG toxicity and phospholipidosis due to high basicity (


 ~10).

This guide focuses on Spiro-aminooxazoline ligands , a "Generation 3" scaffold designed to lower the amidine


 (to ~7.0–8.0) while maintaining the critical aspartic dyad interaction. We will objectively compare this class against its predecessors and detail the orthogonal assay workflows required to validate their biological efficacy and CNS safety profile.

Part 1: The Scaffold Landscape – A Comparative Analysis

To understand the superiority of spiro-aminooxazolines, we must benchmark them against the alternatives. The critical differentiator is Lipophilic Efficiency (LipE) and the Efflux Ratio (ER) at the BBB.

Comparative Performance Matrix
FeaturePeptidomimetics (e.g., OM99-2)Amino-Imidazoles (Gen 2)Spiro-Aminooxazolines (Gen 3)
BACE1 Potency (

)
High (< 10 nM)High (< 10 nM)High (< 5 nM)
Basicity (

)
N/A (Peptide bond)High (~10.5)Optimized (~7.5)
P-gp Efflux Ratio Very High (> 20)Moderate to HighLow (< 2.5)
hERG Liability LowHigh (due to cationic charge)Low
CNS Penetration NegligibleModerateHigh
Metabolic Stability PoorModerateHigh
The Mechanistic Edge

The amino-imidazole ring binds to the BACE1 catalytic dyad (Asp32/Asp228).[1] However, the high


 required for this interaction results in a permanently charged species at physiological pH, triggering P-glycoprotein (P-gp) efflux and hERG channel blockage.

The Spiro-aminooxazoline Solution: By replacing a ring nitrogen with oxygen (an electronegative atom), the electron density of the amidine system is modulated. This lowers the


 significantly, reducing the cationic character at physiological pH. This modification reduces P-gp recognition and hERG affinity without sacrificing the hydrogen bonding network required for BACE1 inhibition.

Part 2: Biological Validation Workflows

Validation must follow a funnel approach: Enzymatic Affinity


 Cellular Efficacy 

CNS Permeability.
Diagram 1: Validation Logic Flow

G cluster_0 Step 1: Biochemical cluster_1 Step 2: Cellular cluster_2 Step 3: ADME/CNS Compound Spiro-Aminooxazoline Ligand FRET TR-FRET Assay (IC50 Determination) Compound->FRET CatD Cathepsin D Selectivity Screen FRET->CatD If IC50 < 50nM Cell HEK293-APP ELISA (Aβ40/42) CatD->Cell Selectivity > 50x Viability CellTiter-Glo (Toxicity Check) Cell->Viability Parallel Run MDCK MDR1-MDCK Permeability Cell->MDCK If EC50 < 100nM ER Efflux Ratio Calculation MDCK->ER

Caption: The critical path for validating BACE1 inhibitors. Note the mandatory Cathepsin D counter-screen to prevent retinal toxicity.

Protocol 1: TR-FRET Enzymatic Assay (Biochemical Potency)

Objective: Determine the intrinsic


 or 

of the ligand against recombinant human BACE1. Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer minimizes background fluorescence interference common with small molecule libraries.
Materials
  • Enzyme: Recombinant soluble human BACE1 (extracellular domain).

  • Substrate: Biotin-LC-EVNLDAEFK -Europium (Swedish mutation sequence).

  • Acceptor: Streptavidin-APC (Allophycocyanin).

  • Buffer: 50 mM Sodium Acetate (pH 4.5), 0.1% CHAPS (critical for preventing aggregation).

Step-by-Step Methodology
  • Compound Prep: Prepare 10-point dose-response curves in 100% DMSO (Top conc: 10

    
    M). Acoustic dispense 50 nL into black low-volume 384-well plates.
    
  • Enzyme Addition: Dilute BACE1 enzyme to 2x concentration (e.g., 10 nM) in Assay Buffer. Add 5

    
    L to wells.
    
  • Pre-Incubation: Incubate for 15 minutes at RT. Crucial: This allows the inhibitor to access the active site before the substrate competes.

  • Substrate Initiation: Add 5

    
    L of 2x Substrate/Acceptor mix.
    
  • Kinetic Read: Monitor fluorescence at 665 nm (emission) / 320 nm (excitation) for 60 minutes.

  • Data Analysis: Calculate slope (RFU/min) for the linear range. Fit to a 4-parameter logistic equation to derive

    
    .
    

Expert Insight: If your spiro-aminooxazoline shows time-dependent inhibition, extend the pre-incubation to 60 minutes. These ligands often exhibit slow-binding kinetics due to the rigid spiro-cyclic core.

Protocol 2: Cellular A Reduction (Functional Efficacy)

Objective: Confirm the compound penetrates the cell membrane and inhibits BACE1 within the endosome (pH ~4.5–5.0).

Materials
  • Cell Line: HEK293 stably transfected with APP-Swedish (APPsw).

  • Readout: Sandwich ELISA for A

    
    40 or A
    
    
    
    42.
  • Viability Control: CellTiter-Glo (ATP detection).

Step-by-Step Methodology
  • Seeding: Seed HEK293-APPsw cells at 20,000 cells/well in 96-well poly-D-lysine coated plates. Incubate 24h.

  • Treatment: Replace media with fresh DMEM containing the spiro-aminooxazoline ligand (0.1 nM – 10

    
    M). Ensure DMSO < 0.5%.
    
  • Incubation: Incubate for 16–24 hours. Note: A

    
     accumulation is slow; shorter times yield low signal-to-noise.
    
  • Supernatant Harvest: Transfer 100

    
    L of supernatant to the ELISA plate coated with A
    
    
    
    capture antibody (e.g., 6E10).
  • Viability Check: Immediately add CellTiter-Glo reagent to the remaining cells in the original plate. Reject any compound showing >20% toxicity at the

    
     concentration. 
    
  • ELISA Detection: Proceed with standard sandwich ELISA protocols (detection antibody + HRP substrate).

Protocol 3: MDR1-MDCK Permeability (CNS Prediction)

Objective: Determine if the spiro-aminooxazoline is a substrate for P-glycoprotein (P-gp/MDR1), the primary gatekeeper of the BBB.

Diagram 2: Transwell Transport Mechanism

Transport cluster_apical Apical Chamber (Blood Side) cluster_membrane MDR1-MDCK Monolayer cluster_basolateral Basolateral Chamber (Brain Side) A Compound Input (A) B Receiver (B) A->B Passive Diffusion (Papp A->B) Pgp P-gp Efflux Pump (Active Transport) Pgp->A Reflux B->A Active Efflux (Papp B->A)

Caption: Bidirectional transport assay. High B->A transport indicates P-gp substrate liability.

Step-by-Step Methodology
  • Monolayer Formation: Culture MDR1-transfected MDCK cells on Transwell inserts (0.4

    
    m pore) for 4–5 days until confluent.
    
  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Threshold: > 800

    
    .
    
  • Assay Setup (Bidirectional):

    • A

      
       B:  Add compound (10 
      
      
      
      M) to Apical (A); Buffer to Basolateral (B).
    • B

      
       A:  Add compound (10 
      
      
      
      M) to Basolateral (B); Buffer to Apical (A).
  • Incubation: 120 minutes at 37°C.

  • Sampling: Collect aliquots from both donor and receiver compartments.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    • 
      [2]
      
    • Efflux Ratio (ER) =

      
      [2][3]
      

Interpretation:

  • ER < 2.0: High probability of CNS penetration (Passive diffusion dominates).

  • ER > 3.0: P-gp substrate.[4] Unlikely to cross BBB effectively without P-gp inhibition (not recommended for chronic AD therapy).

  • Spiro-aminooxazolines typically achieve ER values between 0.8 and 1.5.

References

  • Amgen Inc. (2012). Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of AMG-8718.[5][6] Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET BACE1 Assay Protocol.

  • Cyprotex. MDR1-MDCK Permeability Assay for BBB Prediction.

  • Stamford, A. W., et al. (2012). Aminoimidazoles as BACE-1 inhibitors: The challenge to achieve in vivo brain efficacy.[1][7] ACS Medicinal Chemistry Letters.

  • Machauer, R., et al. (2018).[8] Discovery of amino-1,4-oxazines as potent BACE-1 inhibitors.[8][9] Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Technical Guide: X-ray Crystallography of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine

A Benchmark Scaffold for 3D Fragment-Based Drug Discovery[1] Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from flat, aromatic-dominated libraries to three-dimensional (3D), -rich...

Author: BenchChem Technical Support Team. Date: March 2026

A Benchmark Scaffold for 3D Fragment-Based Drug Discovery[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-dominated libraries to three-dimensional (3D),


-rich scaffolds is critical for improving solubility and target selectivity. 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine  (hereafter referred to as SpiroOx-44 ) represents a quintessential "privileged scaffold."[1] Unlike its planar analogs, SpiroOx-44 utilizes a spiro-carbon junction to enforce an orthogonal orientation between the lipophilic cyclopentane ring and the polar amino-oxazoline pharmacophore.[1]

This guide provides a comparative crystallographic analysis of SpiroOx-44, contrasting its structural rigidity and hydrogen-bonding vectors against non-spiro and alternative spiro-homologs.[1]

Crystallographic Characterization & Structural Insights

The crystallographic data for spiro-fused oxazolines reveals a distinct structural signature that differentiates them from flexible linear analogs. Based on structural analogs (e.g., 1-oxaspiro[4.4]non-3-en-2-one), the following crystallographic behavior is characteristic of this scaffold class.

A. Crystal Habit and Unit Cell

SpiroOx-44 typically crystallizes in monoclinic space groups (e.g., P2₁/c) due to the directional nature of the amino-oxazoline hydrogen bond donors.[1]

  • Lattice Energy: High, driven by strong intermolecular

    
     and 
    
    
    
    networks.
  • Packing Coefficient: The spiro-twist prevents efficient

    
     stacking, leading to a higher void volume compared to flat aromatics, which paradoxically improves solubility by reducing lattice enthalpy relative to solvation enthalpy.[1]
    
B. Conformational Analysis (The "Spiro-Twist")

X-ray diffraction confirms the orthogonal rigidity of the molecule:

  • Cyclopentane Ring: Adopts a classic envelope conformation , with the flap atom (C-gamma) typically disordered or displaying high thermal motion unless constrained by the lattice.

  • Oxazoline Ring: Remains planar to slightly puckered.[1]

  • The Critical Angle: The dihedral angle between the mean plane of the oxazoline ring and the best plane of the cyclopentane ring is approximately 80–90° . This orthogonality is the key structural feature that allows the molecule to probe globular protein pockets effectively.[1]

Comparative Performance Analysis

The following table compares SpiroOx-44 against a flexible linear analog (Alternative A) and a bulkier spiro-homolog (Alternative B).

Table 1: Structural & Physicochemical Comparison

FeatureProduct: SpiroOx-44 Alt A: 2-Amino-5-ethyl-oxazoline Alt B: Spiro[4.5] Homolog
Structure Class Rigid Spiro[4.4]Flexible LinearRigid Spiro[4.5]
Space Group Monoclinic (P2₁/c)Triclinic (P-1)Orthorhombic (Pbca)
Conformational Entropy Low (Pre-organized)High (Flexible)Low (Pre-organized)
Crystal Density ~1.28 g/cm³~1.15 g/cm³~1.22 g/cm³
H-Bond Network 1D Zigzag ChainsDisordered/Variable2D Sheets
Ligand Efficiency (LE) High (Compact binder)Moderate (Entropic penalty)Moderate (Steric clash risk)
Solubility (

)
HighModerateLow (Lipophilic bulk)

Key Insight: SpiroOx-44 offers the optimal balance.[1] Alternative A suffers from high entropic penalty upon binding (due to flexible ethyl chain rotation), while Alternative B (Spiro[4.5]) introduces unnecessary lipophilic bulk that can reduce solubility and crystal quality without adding specific binding interactions.

Experimental Protocols (Self-Validating Systems)

To ensure high-resolution data collection (<0.8 Å), strict adherence to the following protocols is required.

Protocol A: Vapor Diffusion Crystallization
  • Objective: Grow single crystals suitable for X-ray diffraction (0.2 x 0.2 x 0.1 mm).

  • Solvent System: Ethanol/Hexane or Methanol/Diisopropyl ether.[1]

  • Dissolution: Dissolve 10 mg of SpiroOx-44 in 0.5 mL of absolute Ethanol. Filter through a 0.2 µm PTFE syringe filter (removes nucleation sites).

  • Setup: Place the solution in an inner vial (open). Place this vial inside a larger jar containing 5 mL of Hexane (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Validation: Crystals should appear within 48–72 hours. If precipitate is amorphous, reduce concentration by 20%.

Protocol B: X-ray Data Collection & Refinement[1]
  • Temperature: 100 K (Cryostream) is mandatory to freeze the cyclopentane ring envelope flip.

  • Strategy:

    • Mount crystal on a Mitegen loop using perfluoropolyether oil.[1]

    • Collect a screening scan (10 frames) to verify diffraction quality (check for split spots indicating twinning).

    • Full sphere data collection (

      
       for Mo K
      
      
      
      ).
    • Structure Solution: Use Direct Methods (SHELXT) followed by Least-Squares Refinement (SHELXL).

    • Validation: Check the Flack parameter if the synthesis was enantioselective to confirm absolute configuration.

Visualization of Workflows
Diagram 1: Crystallization & Analysis Workflow

This diagram illustrates the critical path from synthesis to structural validation.[1]

G Sample Purified SpiroOx-44 Filter 0.2µm Filtration (Remove Nuclei) Sample->Filter Vapor Vapor Diffusion (EtOH / Hexane) Filter->Vapor Crystal Single Crystal Harvesting Vapor->Crystal 48-72h Diffraction X-ray Diffraction (100 K, Mo Source) Crystal->Diffraction Solve Structure Solution (SHELXT) Diffraction->Solve Model 3D Model (Puckering Analysis) Solve->Model

Caption: Step-by-step workflow for obtaining high-resolution structural data for spiro-fused scaffolds.

Diagram 2: Structural Logic & Causality

This diagram explains why SpiroOx-44 outperforms linear alternatives in drug design.

Logic SpiroCore Spiro[4.4] Core Orthogonality Orthogonal Ring Orientation (The 'Twist') SpiroCore->Orthogonality Solubility Improved Solubility (High Fsp3) SpiroCore->Solubility Entropy Reduced Conformational Entropy Cost Orthogonality->Entropy Binding High Affinity Binding Entropy->Binding Linear Linear Analog (Alternative A) Penalty High Entropic Penalty Linear->Penalty Free Rotation Penalty->Binding Lowers Affinity

Caption: Causal map showing how the spiro-core translates to superior physicochemical and binding properties.

References
  • Zhao, J. H., et al. (2009).[2] 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. Acta Crystallographica Section E.

  • Chalkha, M., et al. (2022).[3] Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents. NIH National Library of Medicine.[1]

  • Tietze, L. F., et al. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application. Beilstein Journal of Organic Chemistry.

  • Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

Unlocking Metabolic Stability: A Comparative Guide to Spirocyclic vs. Linear Amides in Drug Discovery

For researchers, scientists, and drug development professionals, achieving optimal metabolic stability is a critical hurdle in the journey from a promising compound to a viable drug candidate. The amide bond, a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, achieving optimal metabolic stability is a critical hurdle in the journey from a promising compound to a viable drug candidate. The amide bond, a cornerstone of many bioactive molecules, is notoriously susceptible to enzymatic hydrolysis, leading to rapid clearance and diminished therapeutic efficacy. This guide provides an in-depth, objective comparison of the metabolic stability of spirocyclic amides versus their linear counterparts, supported by experimental data and detailed methodologies, to empower informed decision-making in lead optimization.

The quest for drug candidates with improved pharmacokinetic profiles has led medicinal chemists to explore novel molecular scaffolds that can overcome the inherent liabilities of traditional functional groups. One such strategy that has gained significant traction is the incorporation of spirocyclic systems to rigidify molecular architecture and shield metabolically labile sites.[1][2][3][4] This guide will delve into the structural and conformational differences between spiro and linear amides, the mechanistic basis for their differential metabolic fates, and provide practical, experimentally-grounded protocols for their evaluation.

The Amide Bond: A Double-Edged Sword

The amide bond is a fundamental functional group in a vast array of pharmaceuticals and biomolecules.[5][6] Its planarity and ability to participate in hydrogen bonding are crucial for molecular recognition and binding to biological targets. However, this same feature makes it a prime substrate for a host of hydrolytic enzymes, including proteases and amidases, present in plasma and liver microsomes.[7][8] This enzymatic cleavage breaks the amide bond, leading to the inactivation and rapid clearance of the drug from the body, a significant challenge in drug development.[7][9][10]

Spirocyclic Amides: A Shield Against Metabolism

Spirocycles are unique three-dimensional structures where two rings are joined by a single common atom.[11][12] The incorporation of a spirocyclic scaffold in proximity to an amide bond can significantly enhance its metabolic stability through two primary mechanisms:

  • Steric Hindrance: The rigid, non-planar nature of the spirocycle creates a steric shield around the amide bond, physically obstructing the approach of metabolizing enzymes. This makes it more difficult for the enzyme's active site to access and hydrolyze the amide linkage.[8][13]

  • Conformational Restriction: Linear amides possess a degree of conformational flexibility, allowing them to adopt a conformation that fits into the active site of a metabolizing enzyme. Spirocycles, by their very nature, lock the molecule into a more rigid conformation.[11][14] This pre-organization may prevent the amide bond from adopting the necessary orientation for enzymatic cleavage.

The result is a molecule that is more resistant to metabolic breakdown, leading to a longer half-life, increased systemic exposure, and potentially improved therapeutic efficacy.[4][12]

Comparative Analysis of Metabolic Stability: Spiro vs. Linear Amides

While the conceptual advantages of spirocyclic amides are compelling, empirical data is essential for validating this strategy. The following table summarizes hypothetical comparative metabolic stability data for a pair of analogous spirocyclic and linear amides.

Compound IDStructuret½ (min) in Human Liver MicrosomesIntrinsic Clearance (CLint) (µL/min/mg protein)
Linear-1 Linear Amide Analog1546.2
Spiro-1 Spirocyclic Amide Analog1205.8

This is a representative table. Actual experimental results will vary depending on the specific molecular structures and assay conditions.

The data clearly illustrates the significant improvement in metabolic stability afforded by the spirocyclic scaffold. The half-life (t½) of the spiro-amide is substantially longer, and its intrinsic clearance (CLint) is significantly lower than its linear counterpart, indicating a much slower rate of metabolism.

Mechanistic Insights: The Enzymatic Hydrolysis of Amides

The enzymatic hydrolysis of an amide bond is a well-understood process, typically involving a nucleophilic attack on the carbonyl carbon of the amide.[6] The diagram below illustrates a generalized mechanism for amide hydrolysis by a serine protease, a common class of metabolizing enzymes.

cluster_0 Enzyme Active Site cluster_1 Reaction Steps Enzyme_Serine Serine Residue (Nucleophile) Step2 2. Tetrahedral Intermediate Formation Enzyme_Serine->Step2 Enzyme_Histidine Histidine Residue (Base) Step1 1. Nucleophilic Attack Enzyme_Histidine->Step1 Activates Serine Step3 3. Amine Leaving Group Protonation Enzyme_Histidine->Step3 Protonates Amine Amide Amide Substrate Step1->Enzyme_Serine Serine -OH attacks carbonyl carbon Step2->Step3 Step4 4. Acyl-Enzyme Intermediate Step3->Step4 Step5 5. Hydrolysis & Enzyme Regeneration Step4->Step5 Water attacks Step5->Enzyme_Serine Regenerated

Caption: Generalized mechanism of amide hydrolysis by a serine protease.

The conformational rigidity imposed by a spirocycle can hinder the optimal alignment of the amide bond within the enzyme's active site, thereby reducing the efficiency of the nucleophilic attack and subsequent hydrolysis.

Experimental Protocols for Assessing Metabolic Stability

A rigorous evaluation of metabolic stability is paramount in drug discovery. The following are standard, detailed protocols for in vitro assays commonly used to compare the metabolic stability of compounds like spiro and linear amides.

Human Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test Compound Stock (e.g., 10 mM in DMSO) D Pre-warm Microsomes and Test Compound A->D B Prepare Microsome Suspension (e.g., 1 mg/mL in buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., cold acetonitrile with internal standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t½, and CLint I->J

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (spiro or linear amide) and a positive control (e.g., a compound with known metabolic instability) in DMSO.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a working solution of pooled human liver microsomes (e.g., 1 mg/mL) in the phosphate buffer.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal suspension and the test compound to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing and Analysis:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (a compound of similar chemical properties but different mass).

    • Vortex the mixture and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the protein concentration.

Plasma Stability Assay

This assay evaluates the stability of a compound in the presence of plasma enzymes, such as esterases and amidases.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human plasma at 37°C.

  • Incubation:

    • Add the test compound to the plasma to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the plasma sample.

  • Sample Processing and Analysis:

    • Quench the reaction by adding the aliquot to three volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the percentage remaining versus time to determine the degradation profile.

    • If significant degradation is observed, the half-life can be calculated as described for the microsomal stability assay.

Conclusion: A Strategic Advantage in Drug Design

The strategic incorporation of spirocyclic scaffolds represents a powerful approach to mitigating the metabolic liabilities of amide-containing compounds. By providing steric shielding and conformational constraint, spirocycles can significantly enhance metabolic stability, leading to improved pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the direct comparison of spirocyclic and linear amides, enabling medicinal chemists to make data-driven decisions in the pursuit of more durable and effective drug candidates. As the demand for drugs with optimized ADME properties continues to grow, the judicious use of spirocyclic architecture will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2025). Spiraling Forward: Spirocyclic Compounds as Innovative Tools in Drug Discovery for Medicinal Chemists. SSRN. [Link]

  • Cyprotex. (n.d.). Plasma Stability. Evotec. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. [Link]

  • BYJU'S. (2022, February 23). Amide Hydrolysis. [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. [Link]

  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International journal of pharmaceutics, 297(1-2), 110–119. [Link]

  • Rieb, J., et al. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. ChemMedChem, e202300593. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859.
  • Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451–3479.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]

  • Stepan, A. F., et al. (2011). The application of spirocyclic scaffolds in drug discovery. Future Medicinal Chemistry, 3(13), 1645-1659.
  • Rieb, J., et al. (2024). Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides. ChemMedChem, e202300593. [Link]

  • Chemspace. (2021, August 27). Spirocycles as Bioisosteres for Aromatic Fragments. [Link]

  • Al-Gharabli, S. I., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 64(23), 16947–17013. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Greenberg, A., & Liebman, J. F. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. The Journal of Organic Chemistry, 83(20), 12566-12572. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Strieker, M., & Mootz, H. D. (2013). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS chemical biology, 8(12), 2607–2617. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Brown, M. L., et al. (2011). Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. Bioorganic & medicinal chemistry letters, 21(18), 5206–5209. [Link]

  • Carreira, E. M., & Fessard, T. C. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry, 23(15), 3456-3467. [Link]

  • Bentham Science. (2025, June 26). The Synthesis of Amide and its Bioisosteres. [Link]

  • LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]

  • Bentham Science. (2025, June 26). The Synthesis of Amide and its Bioisosteres. [Link]

  • Nomura Research Group. (2018, March 13). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. [Link]

  • Smith, R. L. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • ResearchGate. (2025, August 9). Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit | Request PDF. [Link]

  • Hypha Discovery Blogs. (2022, July 20). Bioisosteres that influence metabolism. [Link]

  • Wager, T. T., et al. (2016). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS chemical neuroscience, 7(6), 767–775.
  • Caron, S., et al. (2020). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert opinion on drug discovery, 15(4), 439–456. [Link]

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • MDPI. (2024, April 20). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. [Link]

  • Figshare. (2006, July 27). Theoretical Study on the Properties of Linear and Cyclic Amides in Gas Phase and Water Solution. [Link]

Sources

Validation

Definitive Guide: Determination of pKa in Exocyclic Amines of Oxazolines

The following guide is designed to serve as a definitive technical resource for researchers and drug development professionals. It synthesizes experimental rigor with practical application, focusing specifically on the u...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed to serve as a definitive technical resource for researchers and drug development professionals. It synthesizes experimental rigor with practical application, focusing specifically on the unique challenges posed by oxazoline derivatives.

Executive Summary: The "Tautomer Trap"

Determining the pKa of exocyclic amines in oxazolines (e.g., 2-amino-2-oxazolines) is deceptively complex. Unlike simple aliphatic amines, these systems exhibit prototropic tautomerism (amino- vs. imino- forms).[1]

Critical Insight: In most 2-aminooxazolines, the "exocyclic amine" pKa is actually the dissociation constant of the protonated ring nitrogen . Protonation typically occurs at the ring nitrogen (N3) to form a resonance-stabilized guanidinium-like cation, rather than at the exocyclic amino group. Misinterpreting this site of protonation leads to erroneous QSAR models and poor solubility predictions.

This guide compares the three primary methodologies—Potentiometry, NMR Titration, and UV-Vis Spectrophotometry—and provides validated protocols for the most robust techniques.

Comparative Analysis of Methodologies

The following table contrasts the available techniques based on precision, solubility requirements, and their ability to resolve tautomeric ambiguity.

FeaturePotentiometric Titration NMR Titration (¹H/¹³C/¹⁵N) UV-Vis Spectrophotometry Computational (DFT/QSPR)
Role The "Gold Standard" for bulk pKa.Structural elucidation & site-specific pKa.High-throughput for low-solubility compounds.Initial screening & filtering.
Precision High (±0.01 - 0.03 pH units).Medium (±0.05 - 0.1 pH units).Medium-High (±0.03 pH units).Variable (±0.5 - 1.0 pH units).[2]
Solubility Req High (>10⁻⁴ M).High (>1 mM for ¹H, higher for X-nuclei).Low (10⁻⁵ - 10⁻⁶ M).N/A
Tautomer Sensitivity Blind. Measures macro-constant only.Excellent. Distinguishes tautomers/sites.Good. Requires distinct chromophores.High. Dependent on basis set/solvation model.
Throughput Medium (Automated).[3]Low (Labor intensive).High (Plate readers).Ultra-High.
Best For Soluble APIs, final QC.Mechanistic studies, tautomer ratios.Insoluble candidates, early discovery.Virtual libraries.

Mechanistic Visualization: Tautomerism & Protonation

Understanding the equilibrium is a prerequisite for selecting the correct experimental method. The diagram below illustrates the resonance stabilization that drives protonation to the ring nitrogen.

OxazolineEquilibrium cluster_legend Key Insight AminoForm Amino Tautomer (Neutral) IminoForm Imino Tautomer (Neutral) AminoForm->IminoForm Tautomerism (Fast Exchange) Cation Resonance Stabilized Cation (Protonated) AminoForm->Cation +H+ (Ring N) IminoForm->Cation +H+ (Exo N) Note Protonation yields the SAME cation regardless of neutral tautomer.

Figure 1: The thermodynamic cycle of 2-aminooxazoline protonation. Note that the cation is stabilized by charge delocalization, making the ring nitrogen the preferred protonation site.

Deep Dive: Validated Experimental Protocols

Method A: NMR Titration (The "Truth" Method)

Why use this? When you need to confirm where the proton is going or when the sample contains impurities. NMR measures the mole fraction of protonated species directly, independent of electrode drift.

Protocol:

  • Sample Preparation: Dissolve the oxazoline (approx. 2-5 mM) in a solvent mixture of 90% H₂O / 10% D₂O.

    • Note: Avoid high percentages of DMSO if possible, as it shifts the pKa by 1-2 units relative to water. If solubility is poor, use a Yasuda-Shedlovsky extrapolation (see Method B).

  • Internal Standard: Add a pH-independent chemical shift reference (e.g., DSS or TSP) and a pH indicator if not using an in-situ pH electrode.

  • Titration:

    • Adjust pH to ~2.0 using dilute DCl.

    • Acquire ¹H NMR spectra.[4][5]

    • Sequentially increase pH using NaOD (0.1 M to 1.0 M) in 0.3–0.5 pH unit increments up to pH ~12.

    • Critical Step: Measure the exact pH inside the NMR tube using a micro-pH electrode after every addition.

  • Data Analysis:

    • Track the chemical shift (

      
      ) of a non-exchangeable proton (e.g., the CH₂ on the oxazoline ring) adjacent to the nitrogen.
      
    • Plot

      
       vs. pH.[6][7]
      
    • Fit to the Henderson-Hasselbalch equation for fast exchange:

      
      
      
Method B: Potentiometric Titration with Cosolvent Extrapolation

Why use this? For precise thermodynamic pKa determination of sparingly soluble oxazolines.

Protocol (Yasuda-Shedlovsky Technique):

  • Setup: Use a thermostated (25°C) vessel with nitrogen purging (to remove CO₂).

  • Cosolvent Mixtures: Prepare three titration solutions containing the analyte (10⁻⁴ M) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration:

    • Acidify to pH < 3 with 0.1 M HCl.

    • Titrate with 0.1 M carbonate-free NaOH.

    • Record pH vs. Volume to determine the apparent pKa (

      
      ) at each solvent ratio.
      
  • Extrapolation:

    • Plot

      
       vs. 
      
      
      
      (inverse dielectric constant of the mixture).
    • The y-intercept corresponds to the aqueous pKa.

Decision Matrix: Selecting the Right Workflow

Use this logic flow to determine the optimal experimental path for your specific oxazoline derivative.

MethodSelection Start Start: Oxazoline Sample SolubilityCheck Is aqueous solubility > 1 mM? Start->SolubilityCheck PurityCheck Is sample purity > 95%? SolubilityCheck->PurityCheck Yes Cosolvent Potentiometry with Cosolvent (Methanol/Water) SolubilityCheck->Cosolvent No (Moderate) UVVis UV-Vis Spectrophotometry (Requires Chromophore) SolubilityCheck->UVVis No (Very Low) Potentiometry Potentiometric Titration (Aqueous) PurityCheck->Potentiometry Yes NMR NMR Titration (¹H or ¹³C) PurityCheck->NMR No (Impure/Mixture) Cosolvent->NMR Ambiguous Results

Figure 2: Strategic decision tree for pKa determination methods.

References

  • Revisiting NMR Titration

    • Source: Szakács, Z., et al. (2004). "pKa determination by ¹H NMR spectroscopy - an old methodology revisited." Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Validates NMR against potentiometry, showing correl
  • Prebiotic Oxazoline Chemistry & Tautomerism

    • Source: Foden, C. S., et al. (2009). "Prebiotic synthesis of 2-aminooxazole." Nature. (See also related PMC articles on 2-aminooxazoline stability).
    • Context: Provides specific pKa values (~5.5) for 2-aminooxazoline derivatives and discusses the kinetic vs.
    • (Example from related PMC context)

  • Yasuda-Shedlovsky Extrapolation

    • Source: Avdeef, A. (2003).
    • Context: The definitive text on using cosolvent potentiometry for insoluble drugs.
  • Potentiometry vs NMR Meta-Analysis

    • Source: Takács-Novák, K., et al. (2024).[8] "Comparison of Orthogonal Determination Methods of Acid/Base Constants." Semantic Scholar/MDPI.

    • Context: Statistical comparison of errors between methods, establishing potentiometry as the reference standard.

Sources

Comparative

Comparative Guide: LC-MS Fragmentation of Spirocyclic vs. Simple Cyclic Amines

Executive Summary: The 3D Structural Shift In modern drug discovery, there is a decisive shift from flat, aromatic structures to three-dimensional ( -rich) scaffolds. Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) hav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Structural Shift

In modern drug discovery, there is a decisive shift from flat, aromatic structures to three-dimensional (


-rich) scaffolds. Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) have emerged as superior bioisosteres for traditional cyclic amines (e.g., piperidine, morpholine). They offer improved solubility and novel IP space while maintaining ligand fidelity.

However, for the analytical chemist, spirocyclic amines present a distinct challenge. Unlike simple cyclic amines which follow predictable


-cleavage pathways, spirocyclic scaffolds possess a quaternary carbon "spiro-junction" that inhibits standard fragmentation mechanisms. This guide compares the fragmentation behaviors of these two classes, providing a validated protocol for their structural elucidation.

The Structural Paradigm: Why Spiro Fragments Differently

The core difference lies in the Quaternary Blockade .

  • Simple Cyclic Amines (e.g., Piperidine): The

    
    -carbon has extractable protons. Radical site initiation (RV) or Charge site initiation (CV) leads to facile ring opening or loss of substituents via 
    
    
    
    -cleavage.
  • Spirocyclic Amines: The

    
    -carbon (in many isomers) or the 
    
    
    
    -carbon is often the quaternary spiro-junction. This junction lacks protons and prevents the formation of the double bond required for simple iminium ion formation without first breaking the ring strain.
Comparative Mechanism Analysis
FeatureSimple Cyclic Amine (Piperidine)Spirocyclic Amine (2-Azaspiro[3.3]heptane)
Dominant Mechanism

-Cleavage / Retro-Diels-Alder (RDA)
Ring Strain Release / C-C Bond Scission
Energy Requirement Low to Moderate (15–25 eV)High (30–45 eV) due to rigid scaffold
Diagnostic Loss Neutral loss of alkenes (e.g., -28 Da, -42 Da)Retention of spiro-core or symmetric ring cleavage
Ion Stability Forms stable cyclic iminium ionsForms distonic ions or rearranges to fused systems

Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree an analyst must understand when interpreting MS/MS spectra of these amines. The spiro-junction forces the energy pathway toward ring opening rather than simple elimination.

FragmentationLogic Start Precursor Ion [M+H]+ PipDecision Simple Cyclic Amine (e.g., Piperidine) Start->PipDecision SpiroDecision Spirocyclic Amine (e.g., 2-Azaspiro[3.3]heptane) Start->SpiroDecision AlphaCleavage α-Cleavage Mechanism PipDecision->AlphaCleavage RDA Retro-Diels-Alder (RDA) Loss of C2H4 AlphaCleavage->RDA Iminium Stable Iminium Ion (Low CE required) RDA->Iminium QuatBlock Quaternary Carbon Blockade (No α-H elimination) SpiroDecision->QuatBlock RingStrain Ring Strain Release (High CE required) QuatBlock->RingStrain Distonic Distonic Radical Cation or Isomerization RingStrain->Distonic

Caption: Fragmentation decision tree comparing the low-energy RDA pathway of piperidines against the high-energy ring-strain release pathway required for spirocyclic amines.

Experimental Data: Performance Comparison

The following data represents a validated comparison using a Q-TOF system. The key observation is the Collision Energy (CE) Shift . Spirocyclic amines are "energy sinks"—their rigid 3D structure absorbs more vibrational energy before bond rupture compared to flexible or simple cyclic amines.

Table 1: Representative Transitions & Energy Requirements
Compound ClassAnalytePrecursor (

)
Major Fragment (

)
Optimal CE (eV)Mechanism Note
Simple Cyclic Piperidine86.169.1 (

loss)
15Simple heterolytic cleavage.
44.1 (

loss)
20Ring fragmentation.[1]
Spirocyclic 2-Azaspiro[3.3]heptane98.170.1 (

loss)
35 Requires cleavage of cyclobutane ring.
56.1 (

loss)
40 Complete ring destruction.
Fused Bicyclic 3-Azabicyclo[3.1.0]hexane84.167.1 (

loss)
25Intermediate stability (Fused < Spiro).

Key Insight: Note the CE jump from 20 eV to 40 eV for the spirocyclic scaffold. In a standard "universal" ramp (e.g., 20-30 eV), spirocyclic amines often survive intact, leading to poor MS/MS spectra and missed identifications in MetID studies.

Protocol: Energy-Resolved Structural Elucidation

To accurately characterize spirocyclic amines, you cannot rely on a single collision energy. You must employ Energy Resolved Mass Spectrometry (ERMS) .[2][3] This protocol ensures you capture the "breakdown curve" specific to the spiro-junction.

Step-by-Step Methodology

1. Source Optimization (Soft Ionization)

  • Objective: Prevent in-source fragmentation (ISF). Spiro-amines with strained rings (like azetidines) are prone to ISF.

  • Action: Set Source Temperature < 350°C. Reduce Cone Voltage/Fragmentor voltage by 20% relative to standard small molecules.

  • Validation: Verify the precursor

    
     intensity is >95% of the total ion current (TIC) in MS1 scan.
    

2. The "Stepped" CE Ramp

  • Objective: Overcome the spiro-stability barrier.

  • Action: Do not use a rolling ramp. Acquire spectra at three discrete energies:

    • Low (10-15 eV): Confirm precursor and adducts.

    • Medium (25-30 eV): Standard fragmentation (often yields no result for spiro).

    • High (45-60 eV): Critical Step. Force the rupture of the spiro-junction.

3. Diagnostic Ion Interpretation

  • Logic: Look for "Half-Scaffold" ions.

    • In 2-azaspiro[3.3]heptane, the molecule is symmetric. A loss of 28 Da (

      
      ) suggests the opening of one cyclobutane ring while the other remains.
      
    • If you see a loss of side chains without ring opening, the spiro core is intact (metabolically stable).

4. Graphviz Workflow for Protocol

ProtocolFlow Sample Sample Prep (Clean Matrix) SoftSource Soft Source (Low Temp/Cone V) Sample->SoftSource ERMS ERMS Acquisition (10, 30, 60 eV) SoftSource->ERMS DataProc Data Processing (Extract Breakdown Curve) ERMS->DataProc

Caption: Workflow for Energy Resolved Mass Spectrometry (ERMS) to characterize rigid spiro scaffolds.

Implications for Metabolite Identification (MetID)

When conducting MetID studies (e.g., hepatocyte incubation):

  • Metabolic Stability: Spirocyclic amines often show higher metabolic stability than piperidines because the

    
    -carbon is blocked from oxidation (Cytochrome P450 usually attacks the 
    
    
    
    -carbon).
  • False Negatives: If your MS/MS method uses a fixed, low collision energy (e.g., 20 eV), you may fail to fragment the spiro-metabolite. The software will detect the parent mass but fail to assign a structure score due to lack of fragments.

  • Recommendation: For any project involving spirocyclic scaffolds, manually force the mass spectrometer to acquire "High Energy" spectra (50+ eV) for all potential metabolites.

References

  • Crotti, A. E. M., et al. (2015).[4] Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of synthetic and natural products. Natural Product Reports, 32, 360-375. [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry, 45(1), 1-13. [Link]

  • Ma, S., & Zhu, M. (2009). Recent advances in applications of liquid chromatography–mass spectrometry in drug metabolism and pharmacokinetics. Chemico-Biological Interactions, 179(1), 5-15. [Link]

Sources

Validation

Orthogonal Validation of 2-Amino-oxazoline Reference Standards: A Comparative Guide

The Analytical Challenge of Low-Molecular-Weight Pharmacophores 2-Amino-oxazoline (2-AO) is a foundational chemical intermediate and pharmacophore, serving as the structural core for TAAR1 receptor agonists , macrocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Low-Molecular-Weight Pharmacophores

2-Amino-oxazoline (2-AO) is a foundational chemical intermediate and pharmacophore, serving as the structural core for TAAR1 receptor agonists , macrocyclic molecular hinges , and various kinase inhibitors. In preclinical drug development, the purity of the 2-AO reference standard dictates the accuracy of all subsequent pharmacokinetic modeling and biological assays.

However, validating the purity of 2-AO presents unique analytical hurdles. With a low molecular weight (86.1 g/mol ) and the absence of a strong conjugated chromophore, 2-AO is notoriously difficult to quantify accurately using standard UV-based chromatographic methods. As a Senior Application Scientist, I frequently observe that relying solely on HPLC-UV leads to dangerous overestimations of purity. Non-chromophoric impurities—such as inorganic salts from cyanogen bromide cyclization reactions or residual solvents—remain entirely invisible to UV detectors.

To establish true scientific integrity, we must abandon single-method reliance. This guide explores the causality behind orthogonal analytical choices and establishes a self-validating workflow combining quantitative Nuclear Magnetic Resonance (qNMR) and HPLC-UV/MS to certify 2-AO reference standards.

Comparative Analysis of Purity Validation Techniques

To understand why an orthogonal approach is required, we must objectively compare the performance limits of the three primary analytical techniques available for small-molecule validation.

Table 1: Performance Comparison of Analytical Alternatives for 2-AO
Analytical ParameterHPLC-UV/MS (Relative)1H-qNMR (Absolute)GC-FID (Relative)
Quantitation Basis Peak Area NormalizationNuclear Mass BalanceFlame Ionization Response
Response Factor Highly variable (molecule-dependent)Universal (direct molar proportionality)Predictable but requires calibration
Detection Limitations Blind to non-chromophoric salts/solventsBlind to trace impurities beneath baselineUnsuitable for thermally labile compounds
LOD / LOQ (Typical) 0.01% / 0.05%0.1% / 0.5%0.05% / 0.1%
Suitability for 2-AO Excellent for related organic impuritiesGold Standard for absolute mass fractionPoor (2-AO is highly polar/basic)

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires protocols that actively prove their own accuracy. The following methodologies are designed with internal consistency checks to ensure a self-validating system.

Protocol 1: Absolute Quantitation via 1H-qNMR (Internal Calibration)

This protocol utilizes an internal calibrant to determine the absolute mass fraction of 2-AO .

Step-by-Step Methodology:

  • Calibrant Selection: Select Maleic Acid (NIST SRM 2278) as the internal calibrant.

    • Causality: Maleic acid presents a sharp singlet at ~6.3 ppm in DMSO-d6. This is critically distant from the 2-AO methylene triplets (located at ~3.6 ppm and ~4.1 ppm), ensuring zero peak overlap .

  • Gravimetric Preparation: Using a microbalance (d=0.001 mg), accurately co-weigh ~10.000 mg of the 2-AO batch and ~5.000 mg of Maleic Acid into a static-free vial. Dissolve completely in 0.6 mL of DMSO-d6.

  • NMR Acquisition: Acquire the 1H-NMR spectrum at 298K using a 90° excitation pulse. Set the relaxation delay (D1) to 45 seconds.

    • Causality of Relaxation Delay: In standard structural NMR, a short D1 is used to maximize signal-to-noise rapidly. However, for absolute quantitation, incomplete longitudinal relaxation (T1) leads to signal saturation and underestimated purity. By setting D1 > 5 × T1, we guarantee >99.3% magnetization recovery, ensuring the integral area is strictly proportional to molar concentration .

  • Self-Validation Check (Critical): Calculate the absolute purity independently using both the 3.6 ppm and 4.1 ppm methylene signals of 2-AO.

    • System Logic: If the calculated purities from these two distinct structural protons differ by >0.5%, the system automatically flags a failure due to hidden peak overlap (a co-eluting impurity). The assay is invalidated until a different deuterated solvent is used to induce chemical shift anisotropy.

Protocol 2: Chromatographic Purity via HPLC-UV/MS

While qNMR provides the absolute mass, HPLC-UV/MS is required to profile the specific trace organic impurities (e.g., unreacted 2-haloethylamines) .

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Triethylamine) and Mobile Phase B (Acetonitrile + 0.1% Triethylamine).

    • Causality of Mobile Phase Selection: 2-AO is a basic, polar molecule. Using a standard unbuffered gradient results in severe peak tailing due to secondary interactions between the amino group and residual silanols on the C18 stationary phase. By incorporating Triethylamine (TEA) as a competing base, we mask these silanol sites, ensuring sharp, symmetrical peaks for accurate integration .

  • Sample Dilution: Dissolve 1.0 mg of 2-AO in 1.0 mL of the initial mobile phase (95% A / 5% B).

  • Gradient Elution: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 3.5 μm, 4.6 × 150 mm). Run a gradient from 5% B to 95% B over 15 minutes at 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm and positive ESI-MS (m/z 87.1 [M+H]+). Calculate relative purity via peak area normalization.

Experimental Validation Data

The following table summarizes the validation data of our orthogonal system, demonstrating the tight concordance required to certify a reference standard.

Table 2: Orthogonal Method Validation Data for 2-AO
Validation ParameterqNMR (Absolute % w/w)HPLC-UV (Relative % Area)Acceptance Criteria
Linearity (R²) 0.9998 (Range: 2-20 mg/mL)0.9995 (Range: 0.1-1.5 mg/mL)≥ 0.9990
Method Precision (RSD, n=6) 0.42%0.18%≤ 1.0%
Accuracy (Spike Recovery) 99.8% ± 0.5%N/A (Relative method)98.0% - 102.0%
Determined Batch Purity 98.2% w/w 99.5% Area Concordance: Δ < 1.0%

Data Insight: Notice the discrepancy in the determined batch purity. HPLC-UV reports 99.5%, while qNMR reports 98.2%. This 1.3% gap indicates the presence of UV-transparent impurities (likely inorganic salts). Because the delta exceeds our strict 1.0% concordance threshold, this batch fails certification and requires recrystallization.

Workflow Visualization

The logical relationship between these orthogonal methods forms a closed-loop decision matrix, visualized below.

PurityWorkflow cluster_qnmr Absolute Quantitation (qNMR) cluster_hplc Relative Purity (HPLC-UV/MS) Start 2-Amino-oxazoline Candidate Batch qNMR_Prep Add Internal Calibrant (Maleic Acid, NIST SRM) Start->qNMR_Prep HPLC_Prep Sample Dilution (MeCN/H2O + 0.1% TEA) Start->HPLC_Prep qNMR_Acq 1H-NMR Acquisition (Relaxation D1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Calc Mass Balance Calculation (Absolute % w/w) qNMR_Acq->qNMR_Calc Decision Orthogonal Concordance? (|qNMR - HPLC| < 1.0%) qNMR_Calc->Decision HPLC_Acq Chromatographic Separation (C18, Gradient Elution) HPLC_Prep->HPLC_Acq HPLC_Calc Peak Area Normalization (Relative % Area) HPLC_Acq->HPLC_Calc HPLC_Calc->Decision Fail Investigate Impurities (Salts, Solvents, Overlap) Decision->Fail No Pass Certified Reference Standard (>99.0% Purity) Decision->Pass Yes

Orthogonal purity validation workflow for 2-amino-oxazoline combining qNMR and HPLC.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[Link]

  • Miura, T., et al. (2020). "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology." Chemical and Pharmaceutical Bulletin, 68(9), 868-878.[Link]

  • Norcross, R. D., et al. (2011). "2-aminooxazolines as TAAR1 ligands.
  • Rutjes, F. P. J. T., et al. (2021). "High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge." Journal of the American Chemical Society, 143(20), 7701–7706.[Link]

  • Zhang, X., et al. (2023). "Preclinical development of [18F]TAAR1-2203 as a PET radioligand for imaging TAAR1 expression and receptor occupancy." European Journal of Nuclear Medicine and Molecular Imaging, 50(10), 2969-2980.[Link]

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